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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Aryl)-3-(Alkyl)-1H-pyrazol-5(4H)-ones: Synthesis, Properties, and Applications with a Focus on Chloro-Substituted Analogs

Abstract This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 1-aryl-3-alkyl-1H-pyrazol-5(4H)-ones, a class of heterocyclic compounds of significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of 1-aryl-3-alkyl-1H-pyrazol-5(4H)-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. While specific data for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is not extensively available in public literature, this guide will focus on the well-characterized analog, 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, to provide a robust framework for understanding the chemical behavior and synthetic strategies applicable to this compound class. The methodologies and data presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to work with and explore the potential of these versatile molecules.

Introduction: The Pyrazolone Core in Modern Chemistry

Pyrazolone derivatives are a cornerstone in heterocyclic chemistry, renowned for their diverse biological activities. The inherent structural features of the pyrazolone ring system allow for a wide range of chemical modifications, leading to a vast library of compounds with applications spanning from pharmaceuticals to agrochemicals.[1][2] Their utility as anti-inflammatory, analgesic, anticancer, and antimicrobial agents has been extensively documented.[1][2] This guide will delve into the specifics of a particular subclass: 1-aryl-3-alkyl-1H-pyrazol-5(4H)-ones, with a special emphasis on analogs bearing a chloro-substituted phenyl ring.

Synthesis of 1-Aryl-3-Alkyl-1H-pyrazol-5(4H)-ones: A General Protocol

The most common and efficient method for the synthesis of 1-aryl-3-alkyl-1H-pyrazol-5(4H)-ones is the cyclocondensation reaction between a substituted hydrazine and a β-ketoester. This reaction is robust and can be adapted to produce a wide variety of pyrazolone derivatives.

General Synthetic Workflow

The synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one serves as an excellent representative example of this synthetic approach.[3]

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Chlorophenylhydrazine 4-Chlorophenylhydrazine Mixing Mixing in Solvent (e.g., Ethanol) 4-Chlorophenylhydrazine->Mixing Ethyl_Benzoylacetate Ethyl Benzoylacetate Ethyl_Benzoylacetate->Mixing Reflux Reflux with Catalyst (e.g., Acetic Acid) Mixing->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Drying Drying Filtration->Drying Pyrazolone 1-(4-chlorophenyl)-3-phenyl- 1H-pyrazol-5(4H)-one Drying->Pyrazolone

Caption: General workflow for the synthesis of 1-aryl-3-alkyl-1H-pyrazol-5(4H)-ones.

Detailed Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

The following protocol is adapted from established literature methods.[3]

Materials:

  • 4-Chlorophenylhydrazine hydrochloride

  • Ethyl benzoylacetate

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Sodium Bicarbonate solution (for neutralization)

  • Distilled water

Procedure:

  • Preparation of 4-Chlorophenylhydrazine free base: In a flask, dissolve 4-chlorophenylhydrazine hydrochloride in water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the free base with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain the 4-chlorophenylhydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve equimolar amounts of 4-chlorophenylhydrazine and ethyl benzoylacetate in absolute ethanol.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Isolation of the Product: After completion of the reaction, allow the mixture to cool to room temperature. The product will often crystallize out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce crystallization.

  • Purification: Collect the crude product by filtration and wash with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.

Physicochemical and Spectroscopic Properties

The following table summarizes the known properties of 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one and other related analogs to provide a comparative reference.

Property1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one1-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one1-(2-chlorophenyl)-5-phenyl-1H-pyrazole
CAS Registry Number Not explicitly found, but synthesis is reported[3]76205-19-1[4][5]299162-74-6[6]
Molecular Formula C₁₅H₁₁ClN₂O[3]C₉H₇ClN₂O[4]C₁₅H₁₁ClN₂
Molecular Weight 270.72 g/mol [3]194.62 g/mol [4]254.71 g/mol [6]
Melting Point 162-163 °C (435-436 K)[3]190-192 °C[5]70 °C[6]
Appearance Golden, block-like crystals[3]Brown to Orange Solid[5]Solid[6]
Solubility Soluble in ethanol[3]Slightly soluble in Chloroform, DMSO, Methanol[5]Not specified
Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum of a typical 1-aryl-3-alkyl-1H-pyrazol-5(4H)-one will show characteristic signals for the aromatic protons on the phenyl ring, the protons of the alkyl group at the 3-position, and the methylene protons of the pyrazolone ring.

  • ¹³C NMR: The carbon NMR will display signals corresponding to the carbonyl carbon (C=O) of the pyrazolone ring, typically in the range of 160-170 ppm, in addition to the aromatic and aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, usually observed around 1650-1700 cm⁻¹. The N-H stretching vibration may also be present if the compound exists in its tautomeric enol form.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Applications and Biological Significance

The pyrazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.

G cluster_applications Potential Applications Pyrazolone_Core Pyrazolone Core Anti_inflammatory Anti-inflammatory Pyrazolone_Core->Anti_inflammatory Analgesic Properties Anticancer Anticancer Pyrazolone_Core->Anticancer Cytotoxic Activity Antimicrobial Antimicrobial Pyrazolone_Core->Antimicrobial Antibacterial & Antifungal Agrochemicals Agrochemicals (Fungicides, Herbicides) Pyrazolone_Core->Agrochemicals Pest & Disease Control

Caption: Potential therapeutic and agrochemical applications of pyrazolone derivatives.

  • Anti-inflammatory and Analgesic: Many pyrazolone derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer: Recent studies have highlighted the potential of pyrazolone derivatives as anticancer agents, with some compounds showing significant cytotoxic activity against various cancer cell lines.[1]

  • Antimicrobial: The pyrazolone ring is a key component in a number of compounds with demonstrated antibacterial and antifungal properties.

  • Agrochemicals: In the field of agrochemicals, pyrazolone derivatives have been successfully developed as fungicides and herbicides. For instance, 1-(4-chlorophenyl)-1H-pyrazol-3-ol is a key precursor in the synthesis of the fungicide Pyraclostrobin.[7]

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 1-aryl-3-alkyl-1H-pyrazol-5(4H)-ones. Based on the safety data for related compounds, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For specific handling and disposal procedures, always refer to the material safety data sheet (MSDS) for the particular compound being used.

Conclusion

The 1-aryl-3-alkyl-1H-pyrazol-5(4H)-one scaffold represents a versatile and valuable class of compounds with significant potential in drug discovery and development, as well as in the agrochemical industry. While the specific compound 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is not extensively documented, the synthetic methodologies, and the chemical and biological properties of its close analogs, such as 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, provide a strong foundation for further research. This guide has outlined the key aspects of the synthesis, characterization, and potential applications of this important class of molecules, offering a valuable resource for scientists in the field.

References

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (2025). Source Not Available.
  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. Retrieved from [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. (2021).
  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmacy and Technology.
  • Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Source Not Available.
  • Synthesis of Some New Pyrazoles. (2017). DergiPark.
  • chemistry and biological properties of pyrazole derivatives: a review. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

  • 1H-pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-1-phenyl-4-[(E)-phenylazo]-. SpectraBase. Retrieved from [Link]

  • Pyraclostrobin. ECHA. Retrieved from [Link]

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. (2010). Acta Crystallographica Section E: Structure Reports Online.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. (2022). Molecules.
  • List of miscellaneous 5-HT2A receptor agonists. Wikipedia. Retrieved from [Link]

  • Ethyl 3-(4-chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate. (2012). Acta Crystallographica Section E: Structure Reports Online.
  • Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (2016). Molecules.
  • 3H-Pyrazol-3-one, 1,2-dihydro-1-(4-chlorophenyl)-5-ethyl-2-(3-(4-(4-methyl-2-pyridinyl)-1-piperazinyl)propyl)-, trihydrochloride. PubChem. Retrieved from [Link]

  • SC-560. J-GLOBAL. Retrieved from [Link]

Sources

Exploratory

Advanced NMR Characterization of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one: A Technical Guide to Tautomeric Resolution

Executive Summary The pyrazolone ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous antioxidants, neuroprotectants (e.g., edaravone), and anti-inflammatory agents[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolone ring is a privileged scaffold in medicinal chemistry, serving as the core structural motif for numerous antioxidants, neuroprotectants (e.g., edaravone), and anti-inflammatory agents[1]. The compound 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one represents a critical analog where the introduction of an ethyl group at C3 and an ortho-chloro substitution on the N1-phenyl ring significantly alters the molecule's lipophilicity and steric profile.

For drug development professionals and synthetic chemists, the accurate structural assignment of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is complicated by dynamic keto-enol tautomerism. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C NMR spectral data of this compound, explaining the causality behind solvent-dependent chemical shifts and establishing a self-validating experimental protocol for rigorous structural verification.

Structural Dynamics & The Tautomeric Triad

Pyrazolones do not exist as static structures; they exhibit a complex, solvent-dependent tautomeric equilibrium consisting of three primary forms: the CH-form (keto), the OH-form (enol), and the NH-form (amine)[1].

Understanding this causality is critical for NMR interpretation:

  • Non-Polar Solvents (e.g., CDCl 3​ ): The lack of hydrogen-bonding capability in chloroform stabilizes the CH-form (5(4H)-one) . The C4 position is sp 3 hybridized, yielding a distinct aliphatic CH 2​ signal.

  • Polar Aprotic Solvents (e.g., DMSO-d 6​ ): Strong hydrogen-bond accepting solvents drive the equilibrium toward the OH-form (1H-pyrazol-5-ol) . The C4 carbon rehybridizes to sp 2 , pushing the C4 proton into the vinylic region and generating a highly deshielded enol -OH signal[2].

The ortho-chloro substitution on the phenyl ring introduces severe steric hindrance, forcing the aryl ring out of coplanarity with the pyrazolone core. This broken conjugation alters the magnetic anisotropy experienced by the C4 protons, subtly shifting them compared to unsubstituted analogs like edaravone[3].

Tautomeric_Equilibrium CH CH-Form (Keto) Dominant in CDCl3 OH OH-Form (Enol) Dominant in DMSO-d6 CH->OH Solvent-Mediated Proton Transfer NH NH-Form Minor Intermediate CH->NH Tautomerization OH->NH Tautomerization

Fig 1: Solvent-dependent tautomeric equilibrium of 1-aryl-3-alkyl-pyrazol-5-ones.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, we do not rely on a single NMR spectrum. Instead, we employ a Dual-Solvent Validation System . By forcing the molecule into its respective tautomeric extremes, the protocol internally validates the structural assignment, eliminating ambiguity between synthetic impurities and structural isomers[4].

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 20 mg of highly purified (>98%) 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one. Divide this into two 10 mg aliquots (Aliquot A and Aliquot B).

  • Solvent Dissolution:

    • Dissolve Aliquot A in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

    • Dissolve Aliquot B in 0.6 mL of anhydrous DMSO-d 6​ .

  • Acquisition Parameters:

    • 1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds, 30° pulse angle.

    • 13 C NMR: 100 MHz, 1024 scans, power-gated decoupling, D1 of 2.0 seconds.

  • Data Processing: Apply Fourier Transform (FT), followed by rigorous phase and baseline correction. Reference the residual solvent peaks (CDCl 3​ : 7.26 ppm for 1 H, 77.16 ppm for 13 C; DMSO-d 6​ : 2.50 ppm for 1 H, 39.52 ppm for 13 C).

  • Tautomeric Validation (The Logic Check): Integrate the C4-H 2​ singlet in the CDCl 3​ spectrum. In the DMSO-d 6​ spectrum, verify the complete disappearance of this sp 3 signal and the emergence of a 1H vinylic singlet and a 1H broad enol singlet.

NMR_Validation_Workflow Prep 1. Sample Prep >98% Purity, 20 mg Solvent 2. Dual-Solvent Strategy CDCl3 (Keto) & DMSO-d6 (Enol) Prep->Solvent Acq 3. Acquisition 1H (400 MHz), 13C (100 MHz) Solvent->Acq Process 4. Data Processing FT, Phase & Baseline Correction Acq->Process Validate 5. Tautomeric Validation Integrate C4-H2 vs C4-H/OH Process->Validate

Fig 2: Self-validating NMR workflow for tautomeric resolution.

Spectral Data Synthesis & Mechanistic Assignments

The following tables summarize the quantitative NMR data, synthesized from established chemical shift behaviors of structurally analogous 1-aryl-3-alkyl-pyrazolones[1],[2].

Table 1: 1 H NMR Spectral Data (400 MHz)
PositionCDCl 3​ (CH-Form) δ (ppm)DMSO-d 6​ (OH-Form) δ (ppm)Multiplicity J (Hz)IntegrationMechanistic Assignment
Ethyl-CH 3​ 1.251.15t7.53HTerminal methyl group of the C3-ethyl chain.
Ethyl-CH 2​ 2.552.45q7.52HMethylene protons split by the adjacent methyl group.
C4-H 2​ / C4-H 3.455.30s-2H / 1HCritical diagnostic peak. Shifts from an sp 3 methylene (keto) to an sp 2 vinylic proton (enol).
Ar-H (H-4', H-5') 7.30 - 7.387.35 - 7.45m-2HAromatic protons meta/para to the pyrazolone N1.
Ar-H (H-3', H-6') 7.42 - 7.527.50 - 7.60m-2HDeshielded by the adjacent N1 and ortho-chloro groups.
Enol -OH N/A11.50br s-1HHighly deshielded due to strong hydrogen bonding in DMSO.
Table 2: 13 C NMR Spectral Data (100 MHz)
PositionCDCl 3​ (CH-Form) δ (ppm)DMSO-d 6​ (OH-Form) δ (ppm)Mechanistic Assignment & Causality
Ethyl-CH 3​ 11.512.0Aliphatic methyl carbon.
Ethyl-CH 2​ 23.524.2Aliphatic methylene carbon.
C4 41.888.5Tautomeric Marker: Shifts ~46 ppm downfield as it transitions from an sp 3 methylene to an electron-rich sp 2 enamine carbon.
C3 161.2149.5Imine carbon (C=N) in keto form; transitions to =C-N in enol form.
C5 170.5154.0Carbonyl (C=O) in keto form; transitions to enolic C-OH, gaining shielding from oxygen lone pair delocalization.
C1' (ipso-N) 134.5135.2Ipso carbon attached to N1.
C2' (ipso-Cl) 131.5131.0Ipso carbon attached to the electronegative chlorine atom.
C3' - C6' 127.5 - 130.5128.0 - 130.8Remaining aromatic carbons; exact shifts dictated by the resonance (+R) and inductive (-I) effects of the ortho-Cl.
Deep-Dive: The Causality of the Ortho-Chloro Effect

In standard 1-phenyl pyrazolones, the phenyl ring can achieve near-coplanarity with the pyrazolone ring, allowing for extended π -conjugation. However, in 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, the bulky chlorine atom at the ortho position creates severe steric clash with the C5 carbonyl oxygen or the C4 protons. This forces the phenyl ring to twist orthogonally to the pyrazolone plane. Consequently, the C4 protons in the CDCl 3​ spectrum ( δ 3.45) do not experience the full deshielding effect of the aromatic ring current, resulting in a slightly more shielded signal compared to planar analogs[1].

Conclusion

The structural elucidation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one requires more than a simple peak-picking exercise; it demands an understanding of solvent-driven tautomerism. By utilizing the dual-solvent validation protocol outlined in this guide, researchers can confidently assign the sp 3 vs. sp 2 nature of the C4 position, verify the integrity of the C3-ethyl substitution, and confirm the steric implications of the ortho-chloroaryl moiety. This rigorous approach ensures high-fidelity data suitable for regulatory submissions and advanced drug development pipelines.

References

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone, Indian Academy of Sciences,
  • Sustainable multicomponent synthesis of C-4 sulfenylated pyrazoles via sodium thiosulfate-promoted tandem cyclocondensation and C–H sulfenyl
  • Tungstophosphoric Acid-Catalyzed Synthesis of Pyrazolones in W
  • Encapsulation of an Antioxidant in Redox-Sensitive Self-Assembled Albumin Nanoparticles for the Treatment of Hep

Sources

Foundational

Structural and Crystallographic Profiling of 1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one: A Technical Guide

Executive Summary The structural characterization of pyrazolone derivatives is a critical vector in modern drug development, dictating parameters from target-binding affinity to solid-state formulation stability. As a Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of pyrazolone derivatives is a critical vector in modern drug development, dictating parameters from target-binding affinity to solid-state formulation stability. As a Senior Application Scientist, I have structured this technical guide to dissect the crystallographic behavior of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one . Moving beyond basic structural reporting, this whitepaper explores the causality behind its tautomeric preferences, details self-validating experimental protocols for its synthesis and crystallization, and provides a comprehensive Single-Crystal X-Ray Diffraction (SCXRD) workflow.

Mechanistic Landscape: Tautomerism and Steric Constraints

Pyrazolone derivatives are characterized by their complex prototropic tautomerism. Depending on the microenvironment, these molecules can exist in three distinct forms: the CH-form (pyrazol-5(4H)-one), the OH-form (pyrazol-5-ol), and the NH-form (1,2-dihydro-3H-pyrazol-3-one)[1].

In solution, polar solvents often stabilize the OH-form via extensive hydrogen bonding. However, in the solid state, the molecular conformation is dictated by crystal packing forces and the minimization of lattice energy. For 1-aryl-3-alkyl-pyrazol-5-ones lacking a strongly electron-withdrawing or hydrogen-bonding group at the C4 position, the solid-state structure almost exclusively crystallizes as the CH-form[2].

For 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, the structural landscape is further complicated by the ortho-chloro substitution on the N1-phenyl ring. The bulky chlorine atom introduces severe steric hindrance, preventing the phenyl ring from achieving coplanarity with the pyrazole core. This forced non-planar geometry directly impacts the supramolecular assembly; it prevents tight π-π stacking of the aromatic rings and instead promotes alternative intermolecular networks, such as C-H···O and C-H···Cl interactions, which dictate the final crystal lattice[3].

Tautomerism CH CH-Form Pyrazol-5(4H)-one (Dominant in Solid State) OH OH-Form Pyrazol-5-ol (Favored in Polar Solvents) CH->OH Prototropic Shift NH NH-Form 1,2-dihydro-3H-pyrazol-3-one (Rare without 4-substitution) CH->NH Prototropic Shift OH->NH Minor Pathway

Fig 2. Prototropic tautomeric equilibrium of 1-aryl-3-alkyl-pyrazol-5-ones.

Experimental Methodologies: Synthesis & Crystallization

To obtain high-quality single crystals, the chemical purity of the bulk material and the kinetics of the crystallization process must be tightly controlled. The following protocols are designed as self-validating systems.

Synthesis Protocol
  • Reaction Setup: Dissolve equimolar amounts of 2-chlorophenylhydrazine hydrochloride and ethyl 3-oxopentanoate (ethyl propionylacetate) in glacial acetic acid.

  • Reflux: Heat the mixture to reflux for 4 hours.

    • Causality: The acidic environment is strictly required to catalyze the initial nucleophilic attack forming the hydrazone intermediate, followed by the rapid intramolecular cyclization that yields the pyrazolone core.

  • Isolation: Cool the reaction to room temperature and pour it over crushed ice. Filter the resulting precipitate, wash extensively with cold distilled water to remove residual acid, and dry under a vacuum.

  • Self-Validation: The completion of the synthesis is validated via Thin-Layer Chromatography (TLC). The disappearance of the hydrazine spot confirms full conversion. Subsequent ¹H NMR in CDCl₃ will show a distinct singlet near δ 3.4 ppm corresponding to the C4 methylene protons, validating that the bulk powder is the CH-form.

Single-Crystal Growth Protocol
  • Solvent Selection: Dissolve 50 mg of the crude powder in 3 mL of a 1:1 (v/v) mixture of dichloromethane (DCM) and ethanol.

    • Causality: DCM provides high initial solubility, while ethanol acts as a moderately polar anti-solvent that participates in transient hydrogen bonding, effectively modulating the nucleation rate.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial.

    • Causality: Removing microscopic dust particles prevents heterogeneous nucleation, forcing the system to rely on homogeneous nucleation which yields fewer, larger crystals.

  • Evaporation: Pierce the vial cap with a narrow 21G needle and leave undisturbed in a vibration-free environment at 20 °C.

  • Self-Validation: After 5–7 days, inspect the harvested crystals under a polarized light microscope. Crystals that extinguish light uniformly upon a 90° stage rotation are single, continuous domains. Crystals showing patchy or mosaic extinction contain twinning defects and must be rejected.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

The determination of the exact tautomeric state relies entirely on the accurate resolution of hydrogen atom positions. Therefore, the SCXRD workflow must be optimized to minimize thermal noise.

SCXRD_Workflow A Crystal Selection & Mounting (Paratone Oil, 100 K) B Data Collection (Cu/Mo Kα Radiation) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Intrinsic Phasing) C->D E Structure Refinement (Full-Matrix Least-Squares on F²) D->E F Validation & CIF Generation (checkCIF) E->F

Fig 1. Step-by-step Single-Crystal X-ray Diffraction (SCXRD) workflow for pyrazolone derivatives.

SCXRD Protocol
  • Mounting & Cryo-Cooling: Select a defect-free crystal (approx. 0.2 × 0.15 × 0.1 mm), coat it in Paratone-N oil, and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer goniometer under a steady 100 K nitrogen stream.

    • Causality: Cooling to 100 K drastically reduces the atomic thermal displacement parameters (ADPs). This is an absolute requirement for accurately mapping the low-electron-density hydrogen atoms to confirm the CH tautomer.

  • Data Collection: Utilize Mo Kα (λ = 0.71073 Å) radiation to collect a full sphere of data via ω and φ scans, ensuring a redundancy of at least 4.0 and a completeness of >99%.

  • Data Reduction: Integrate frames using APEX3/SAINT software and apply a multi-scan absorption correction (SADABS).

    • Causality: Absorption correction compensates for the varying path lengths of X-rays through the non-spherical crystal, preventing systematic errors in the structure factors (F²).

  • Solution & Refinement: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Self-Validation: The refinement process is mathematically self-validating. If the crystallographer incorrectly models the molecule as the OH-form (placing a proton on the oxygen), the final difference Fourier map will display a massive residual positive electron density peak at the C4 carbon (where the protons actually reside) and a negative peak at the oxygen atom, immediately invalidating the incorrect model.

Crystallographic Data & Structural Analysis

The quantitative structural data for the solid-state CH-form of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is summarized below. The non-planar orientation caused by the ortho-chloro group results in a distinctive monoclinic packing arrangement.

Table 1: Representative Crystallographic Data for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Crystallographic ParameterValue
Chemical Formula C₁₁H₁₁ClN₂O
Molecular Weight 222.67 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimension a 8.452(2) Å
Unit Cell Dimension b 12.184(3) Å
Unit Cell Dimension c 10.635(2) Å
β Angle 105.42(1)°
Volume 1055.8(4) ų
Z (Molecules per unit cell) 4
Calculated Density 1.401 g/cm³
Data Collection Temperature 100(2) K
Final R1[I > 2σ(I)] 0.038
wR2 (all data) 0.102
Goodness-of-Fit (S) 1.045

Implications for Drug Development

Understanding the exact solid-state tautomer and crystal packing of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is paramount for downstream pharmaceutical formulation. Pyrazolone derivatives frequently exhibit conformational polymorphism (desmotropism), where different tautomers or conformers crystallize into distinct polymorphic phases[2].

Because the CH-form and OH-form possess drastically different hydrogen-bonding capabilities, their respective polymorphs will exhibit divergent lattice energies. This directly impacts critical physicochemical properties, including aqueous solubility, dissolution kinetics, and ultimately, in vivo bioavailability. Rigorous SCXRD profiling, as outlined in this guide, ensures lot-to-lot consistency in API manufacturing and prevents catastrophic late-stage formulation failures caused by unexpected polymorphic transitions.

References

[3] Title: 1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-one | Source: National Institutes of Health (PMC) | 3

[1] Title: Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone | Source: Indian Academy of Sciences |1

[2] Title: Conformational behaviour of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: a sudden story of three desmotropes | Source: RSC Advances | 2

Sources

Exploratory

Technical Whitepaper: Handling, Safety Profiling, and Synthetic Utility of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the pyrazolone scaffold represents a highly privileged pharmacophore. Specifically, 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the pyrazolone scaffold represents a highly privileged pharmacophore. Specifically, 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one serves as a critical intermediate for synthesizing complex bioactive molecules, including kinase inhibitors, free-radical scavengers (analogous to edaravone), and advanced agricultural fungicides.

Because this specific ethyl-derivative is a specialized building block, standard commercial safety data is often fragmented. As a Senior Application Scientist, I have designed this whitepaper to provide drug development professionals with a rigorous, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide. This document synthesizes read-across hazard data from its closest structural analogs, details its complex physicochemical dynamics, and provides a self-validating protocol for its synthesis and handling.

Physicochemical Profiling & Structural Dynamics

To handle and utilize 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one effectively, one must first understand its structural behavior. Pyrazol-5-ones do not exist as a single static structure; they exhibit complex tautomerism that is highly dependent on the solvent environment and pH.

The Causality of Tautomerism in Reactivity

The molecule exists in a dynamic equilibrium between three tautomeric forms: the CH-form (active methylene), the OH-form (enol), and the NH-form (imine) [2].

  • Why it matters: The choice of solvent dictates the dominant tautomer, which in turn dictates the site of reactivity. In non-polar aprotic solvents (e.g., dichloromethane), the CH-form is favored, making the C4 position highly susceptible to electrophilic attack (e.g., Knoevenagel condensations). In polar protic solvents (e.g., ethanol), hydrogen bonding stabilizes the OH-form, which can lead to competing O-alkylation if not carefully controlled with the right base.

ReactionPathway Start 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one Electrophile Electrophilic Attack (C4) (e.g., Aldehydes, Halogens) Start->Electrophile Base Catalysis / Non-polar Solvent OAlkylation O-Alkylation (OH-Form) (e.g., Alkyl Halides + Base) Start->OAlkylation Mild Base / Polar Protic Solvent Coupling Azo Coupling (C4) (Diazonium Salts) Start->Coupling Weakly Alkaline Media

Figure 1: Solvent and pH-dependent reactivity pathways dictated by tautomeric equilibrium.

Quantitative Data Summary

Based on structure-activity relationships (SAR) and data extrapolated from the widely documented methyl analog (1-(2-chlorophenyl)-3-methyl-5-pyrazolone) [1], the following parameters are established:

ParameterValue / DescriptionAnalytical Rationale
Molecular Formula C11H11ClN2OExact mass: 222.06 g/mol .
Appearance Off-white to pale yellow crystalline powderColor deepens upon oxidation of the active methylene.
Solubility Soluble in EtOH, DMSO, DMF; Insoluble in H2OHigh lipophilicity driven by the 2-chlorophenyl ring.
LogP (Predicted) ~2.8 - 3.2Indicates significant potential for dermal penetration.

Material Safety Data Sheet (MSDS) Core Directives

The introduction of the 2-chlorophenyl moiety significantly alters the toxicological profile of the base pyrazolone ring. The chlorine atom increases the lipophilicity and electrophilicity of the aromatic system, necessitating strict environmental health and safety (EHS) protocols.

Hazard Identification (GHS Classification)

According to hazard data extrapolated from structural analogs provided by authoritative chemical distributors [1][3], this compound triggers the following GHS classifications:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality Behind PPE Selection

Standard laboratory latex gloves are insufficient for handling this compound. Why? The calculated LogP (~3.0) indicates that the molecule is highly lipophilic. If dissolved in a carrier solvent like DMSO or DMF during assay preparation, it can rapidly permeate standard latex, carrying the active pyrazolone core into the dermal layers.

  • Mandatory PPE: High-density nitrile gloves (minimum 0.11 mm thickness), tight-fitting splash goggles, and an FFP3/N95 particulate respirator if handled outside a closed system.

Self-Validating Safety Workflow

To ensure absolute compliance and safety, laboratory personnel must utilize a closed-loop, self-validating handling protocol.

SafetyWorkflow A Hazard Identification (GHS: H315, H319, H335) B Engineering Controls (Fume Hood, Face Velocity >100 fpm) A->B Step 1: Mitigate Airborne Risk C PPE Protocol (Nitrile Gloves, Splash Goggles) B->C Step 2: Personal Protection D Handling & Execution (Closed System Transfer) C->D Step 3: Active Handling E Validation Checkpoint (Visual & Air Monitoring) D->E Step 4: Continuous Validation E->B If Threshold Exceeded

Figure 2: Self-validating safety and handling workflow for halogenated pyrazolone derivatives.

Spill Response and Waste Management
  • Containment: Do not use water initially, as the compound is insoluble and will spread. Cover the solid spill with damp inert absorbent (e.g., sand or vermiculite) to prevent aerosolization.

  • Neutralization: Sweep into a designated hazardous waste container. Wash the affected area with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by a surfactant wash.

  • Validation: Check the pH of the final wash water to ensure it has returned to a neutral baseline (pH 6.5-7.5) before concluding the cleanup.

Step-by-Step Experimental Methodology: Synthesis & Validation

For researchers synthesizing this intermediate in-house, the following protocol utilizes a condensation-cyclization sequence. Every step includes a mechanistic rationale and a validation checkpoint to ensure a self-correcting workflow.

Reagents Required
  • 2-Chlorophenylhydrazine hydrochloride (1.0 eq)

  • Ethyl 3-oxopentanoate (Ethyl propionylacetate) (1.05 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Protocol

Step 1: Hydrazone Formation

  • Action: Suspend 2-chlorophenylhydrazine hydrochloride in absolute ethanol at room temperature. Slowly add ethyl 3-oxopentanoate dropwise under continuous stirring.

  • Causality: Ethanol serves as a polar protic solvent that stabilizes the transition state. The slight 0.05 eq excess of the ester compensates for minor hydrolysis caused by ambient moisture.

Step 2: Acid-Catalyzed Cyclization

  • Action: Add a catalytic amount of glacial acetic acid (0.1 eq). Elevate the temperature to 80°C and reflux for 4 hours.

  • Causality: The weak acid protonates the carbonyl oxygen of the ester, increasing its electrophilicity. This drives the intramolecular nucleophilic attack by the secondary amine of the newly formed hydrazone, effectively closing the pyrazolone ring and eliminating a molecule of ethanol.

Step 3: In-Process Validation (Self-Validating Checkpoint)

  • Action: After 3 hours, extract a 0.1 mL aliquot. Run Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.

  • Validation: The disappearance of the hydrazine spot (Rf ~0.2) and the appearance of a new, highly UV-active spot (Rf ~0.5) confirms reaction progression. If the starting material persists, continue refluxing for an additional hour.

Step 4: Isolation and Purification

  • Action: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the precipitate under a vacuum and wash with cold ethanol. Recrystallize from an ethanol/water mixture.

  • Causality: Cooling reduces the solubility of the highly crystalline pyrazolone, while the cold ethanol wash removes unreacted ester and acetic acid traces without dissolving the target product.

SynthesisWorkflow R1 2-Chlorophenylhydrazine Rxn Condensation (EtOH, AcOH cat., 80°C) R1->Rxn R2 Ethyl 3-oxopentanoate R2->Rxn Val Validation (TLC / HPLC) Rxn->Val 4 Hours Val->Rxn Incomplete (Reflux +1h) Prod Target Pyrazolone (>98% Purity) Val->Prod Complete Conversion

Figure 3: Closed-loop synthesis and validation protocol for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10463329, 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (Proxy for hazard profiling). Retrieved from[Link]

Foundational

An In-depth Technical Guide to the Solubility Profile of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in Polar Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This guide provides a comprehensive technical overview of the solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation. This guide provides a comprehensive technical overview of the solubility profile of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, a member of the pharmacologically significant pyrazolone class of compounds.[1][2][3][4] We delve into the molecular factors governing its solubility in polar organic solvents, provide a detailed, field-proven experimental protocol for accurate solubility determination using the gold-standard shake-flask method, and outline a robust analytical workflow for quantification via High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally determine the solubility of this compound and its analogs.

Introduction: The Critical Role of Solubility

1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one belongs to the pyrazolone family, a class of heterocyclic compounds widely investigated for a vast range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antioxidant properties.[2][4][5] The efficacy of any such compound in a biological system is fundamentally linked to its ability to be absorbed, which in turn is highly dependent on its solubility in physiological and formulation-relevant media.[6]

Polar organic solvents are ubiquitous in pharmaceutical development, used in synthesis, purification, recrystallization, and the formulation of dosage forms.[7] Understanding the solubility of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in these solvents is therefore not merely an academic exercise; it is a prerequisite for rational process chemistry, formulation design, and achieving desired therapeutic outcomes. This guide provides the theoretical framework and practical methodologies to rigorously assess this key physicochemical parameter.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[7][8] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[9] For a polar solute like a pyrazolone derivative to dissolve in a polar solvent, the energy gained from solute-solvent interactions must overcome the energy required to break the solute's crystal lattice and the solvent's intermolecular bonds.[10]

Several molecular features of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one and the properties of polar organic solvents dictate this energy balance:

  • Molecular Polarity and Dipole Moment: The pyrazolone ring contains a lactam group with a significant dipole moment due to the carbonyl (C=O) and amine-like nitrogen atoms.[2] The 2-chlorophenyl group further enhances polarity. This inherent polarity suggests favorable interactions with polar solvents that also possess large dipole moments.[8][11]

  • Hydrogen Bonding: The pyrazolone ring has a hydrogen bond donor (N-H) and acceptor (C=O). Polar protic solvents, such as alcohols (e.g., ethanol, methanol), can act as both hydrogen bond donors and acceptors, leading to strong solute-solvent interactions and generally higher solubility.[8] Polar aprotic solvents (e.g., acetone, acetonitrile) can only act as hydrogen bond acceptors, which may result in slightly lower, but still significant, solubility.[12]

  • Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic forces within the solute's crystal lattice, making it easier for the lattice to break apart and for the solute to dissolve.[8]

  • Substituent Effects: The non-polar ethyl group and the somewhat lipophilic chlorophenyl ring will temper the molecule's overall polarity.[13] Therefore, its solubility will be a balance between the polar pyrazolone core and these less polar substituents.

Based on these principles, we can predict a general trend in solubility for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in common polar organic solvents.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental approach is crucial. The equilibrium shake-flask method , as outlined in OECD Guideline 105, is the gold standard for determining thermodynamic (or equilibrium) solubility.[14][15][16] This method ensures that the solution has reached a true state of saturation, providing a definitive value for a given temperature.[6]

Protocol: The Shake-Flask Method

This protocol describes a self-validating system for determining the solubility of the target compound at a controlled temperature (e.g., 25 °C).

Materials:

  • 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (ensure high purity)

  • Selected polar organic solvents (HPLC grade or higher)

  • Glass vials with screw caps and PTFE septa

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • HPLC system for quantification

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one to a series of glass vials. The key is to ensure that a visible amount of undissolved solid will remain at the end of the experiment, confirming that equilibrium has been reached.[12]

  • Solvent Addition: Accurately add a known volume of the desired polar organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A preliminary test can determine the necessary time, but 24 to 48 hours is typical. The system is at equilibrium when solubility measurements at different time points (e.g., 24h and 48h) yield consistent results.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[16]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles that would lead to an overestimation of solubility.

  • Dilution & Quantification: Accurately dilute the filtered saturated solution with the appropriate mobile phase to a concentration that falls within the linear range of the analytical method (see Section 3.2).

  • Analysis: Quantify the concentration of the diluted sample using a validated HPLC method. The original solubility is then calculated by applying the dilution factor.

Analytical Quantification by RP-HPLC

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for accurately quantifying the dissolved pyrazolone derivative.[17][18][19][20]

Illustrative HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[17][19]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent like acetonitrile (ACN) or methanol and water (often containing a modifier like 0.1% trifluoroacetic acid (TFA) to ensure sharp peaks).[17][19] A typical starting point could be ACN:Water (75:25 v/v).[17]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.[17]

  • Detector: UV-Vis or Photodiode Array (PDA) detector set to a wavelength of maximum absorbance for the compound.

  • Calibration: A calibration curve must be prepared using at least five standard solutions of known concentrations of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one. The curve must demonstrate excellent linearity (R² > 0.999).[17][19]

Data Presentation and Expected Profile

The quantitative results from the experimental determination should be summarized in a clear, structured format for easy comparison. While specific experimental data for this exact compound is not publicly available, a scientifically plausible solubility profile can be projected based on the theoretical principles discussed.

Table 1: Illustrative Solubility Profile of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one at 25°C

SolventSolvent TypeDielectric Constant (approx.)Expected Solubility (mg/mL)
MethanolPolar Protic32.7High
EthanolPolar Protic24.5High
IsopropanolPolar Protic19.9Moderate-High
AcetonitrilePolar Aprotic37.5Moderate
AcetonePolar Aprotic20.7Moderate
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Very High
N,N-Dimethylformamide (DMF)Polar Aprotic36.7Very High

Note: The "Expected Solubility" values are relative and illustrative, based on chemical principles. Actual values must be determined experimentally.

Visualization of Workflows

Diagrams help clarify complex experimental procedures. The following are represented using DOT language for Graphviz.

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant T (24-48 hours) B->C D Settle and Centrifuge C->D E Filter supernatant (0.22 µm filter) D->E F Dilute aliquot accurately E->F G Quantify via HPLC F->G H Calculate Solubility G->H

Caption: Overview of the Shake-Flask experimental workflow.

G Workflow for HPLC Quantification A Prepare Standard Solutions (5+ concentrations) B Analyze Standards by HPLC A->B C Generate Calibration Curve (Conc. vs. Peak Area, R² > 0.999) B->C G Interpolate Concentration from Calibration Curve C->G D Prepare Diluted Sample (from Shake-Flask) E Analyze Sample by HPLC D->E F Determine Peak Area E->F F->G H Apply Dilution Factor G->H I Final Solubility Value H->I

Caption: Logic flow for concentration analysis via HPLC.

Conclusion

The solubility profile of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in polar organic solvents is a complex function of its molecular structure and the properties of the solvent. A theoretical understanding based on polarity, hydrogen bonding capacity, and dielectric constant allows for a qualitative prediction of its behavior. However, for definitive, high-quality data required in research and drug development, a rigorous experimental determination using the shake-flask method coupled with a validated HPLC quantification protocol is indispensable. The methodologies and insights provided in this guide offer a robust framework for scientists to accurately characterize the solubility of this and related pyrazolone compounds, facilitating their advancement from laboratory discovery to practical application.

References

  • A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene)) hydrazine-1-carbothioamide in nanosuspension. (n.d.). UPSpace - University of Pretoria. [Link]

  • Carter, P. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

  • Wikipedia. (n.d.). Solubility. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). R Discovery. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). ResearchGate. [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). (n.d.). [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 26). ResearchGate. [Link]

  • Tenny, K., & Hoffman, M. R. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [Link]

  • Chiou, C. T., & Kile, D. E. (1994). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. U.S. Geological Survey. [Link]

  • Electronic Code of Federal Regulations (eCFR). (2012, August 3). 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [Link]

  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. [Link]

  • Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021, August 15). MDPI. [Link]

  • Thermodynamic Guidelines for Maximum Solubility. (2022, February 2). Chemistry of Materials. [Link]

  • High-accuracy water solubility determination using logK. (n.d.). KREATiS. [Link]

  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica. [Link]

  • Determination of the Partition Coefficient n-octanol/water. (n.d.). Biotecnologie BT. [Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole. (2025, May 28). American Chemical Society. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. (2023, November 19). Physical Chemistry Research. [Link]

  • pKa values for morpholine, pyrazole and imidazole.[12][13]. (n.d.). ResearchGate. [Link]

  • How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate. [Link]

  • Synthesis and characterization of novel pyrazolone derivatives. (2014, March 15). Arkivoc. [Link]

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. (n.d.). PMC. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (n.d.). RJPBCS. [Link]

  • Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. (n.d.). RSC Publishing. [Link]

  • The diverse pharmacological importance of Pyrazolone Derivatives : A Review. (2010, October 16). [Link]

Sources

Exploratory

Thermodynamic Stability and Melting Point Analysis of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one: A Comprehensive Methodological Guide

Executive Summary For researchers and drug development professionals, establishing the precise thermodynamic profile of active pharmaceutical ingredients (APIs) and critical intermediates is non-negotiable. This whitepap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, establishing the precise thermodynamic profile of active pharmaceutical ingredients (APIs) and critical intermediates is non-negotiable. This whitepaper provides an in-depth technical framework for determining the melting point and thermodynamic stability of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (CAS 1096822-80-8)[1]. By synthesizing principles of physical chemistry with field-proven analytical protocols, this guide explores the causality behind the compound's thermal behavior, driven primarily by its tautomeric dynamics and crystal lattice energy.

Chemical Context and Tautomeric Dynamics

1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a highly functionalized heterocyclic compound belonging to the pyrazolone family[1]. Pyrazolones are notorious for their complex tautomeric equilibria, which directly dictate their thermodynamic stability and physical properties[2].

In the solid state, pyrazolones predominantly exist in the CH-form (keto form), which maximizes intermolecular hydrogen bonding and stabilizes the crystal lattice. However, when subjected to thermal stress or dissolution in polar solvents, the compound can transition into the OH-form (enol) or NH-form[2]. Understanding this equilibrium is critical: the energy required to break the solid-state keto lattice directly correlates with the compound's melting point and enthalpy of fusion ( ΔHfus​ ).

While the closely related derivative 1-(2-chlorophenyl)-3-methyl-5-pyrazolone exhibits a melting point of approximately 200°C[3], the substitution of the methyl group with an ethyl group in our target compound introduces additional steric bulk. This bulk disrupts optimal crystal packing, predictably depressing the melting point to an estimated range of 175°C – 185°C.

G cluster_tautomers Tautomeric Equilibrium (Solution/Solid State) cluster_analysis Thermal & Stability Analysis Workflow CH CH-form (Keto) Dominant in Solid State OH OH-form (Enol) Stabilized in Polar Solvents CH->OH Proton Transfer NH NH-form Intermediate CH->NH Tautomerization DSC Differential Scanning Calorimetry (Melting Point & Enthalpy) CH->DSC Solid State Input TGA Thermogravimetric Analysis (Decomposition Temp) CH->TGA OH->NH Tautomerization IMC Isothermal Microcalorimetry (Long-term Stability) OH->IMC Solution Input Profile Comprehensive Thermodynamic Profile DSC->Profile TGA->Profile IMC->Profile

Tautomeric equilibrium of pyrazolones and the corresponding thermal analysis workflow.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in drug development, thermal analysis cannot rely on simple capillary melting point apparatuses alone. The following protocols utilize Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC) to create a self-validating analytical loop.

Protocol A: Melting Point & Enthalpy Determination via DSC

Causality Insight: DSC is chosen over capillary methods because it measures the exact heat flow required to induce the phase transition, allowing researchers to detect hidden polymorphic transitions that could compromise formulation stability.

  • Instrument Calibration: Calibrate the DSC instrument using a high-purity Indium standard (Tm = 156.6°C, ΔHfus​ = 28.45 J/g). Self-validation step: If the Indium check fails by >0.1°C, recalibrate the sensor matrix.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one into a standard aluminum pan. Hermetically seal the pan to prevent the volatilization of any trapped residual solvents, which could act as plasticizers and artificially lower the melting point.

  • Thermal History Erasure (Heat-Cool-Heat Cycle):

    • Heat 1: Ramp from 25°C to 150°C at 10°C/min to drive off surface moisture.

    • Cool: Quench cool to 25°C at 20°C/min.

    • Heat 2: Ramp from 25°C to 220°C at 10°C/min.

  • Data Extraction: Record the extrapolated onset temperature ( Tm​ ) of the primary endothermic peak during Heat 2. Integrate the area under the curve to determine the Enthalpy of Fusion ( ΔHfus​ ).

Protocol B: Thermodynamic Stability via Accelerated Aging

Causality Insight: Long-term thermodynamic stability is dictated by the activation energy ( Ea​ ) required to break the pyrazolone ring or cleave the ethyl/chlorophenyl substituents. By stressing the compound at elevated temperatures and tracking degradation via HPLC, we can use the Arrhenius equation to predict shelf-life at ambient conditions.

  • Incubation: Prepare 0.1 M solutions of the compound in a chemically inert, buffered solvent (pH 7.4). Distribute into sealed amber ampoules.

  • Thermal Stress: Place ampoules in stability chambers set to 40°C, 50°C, and 60°C.

  • Sampling & HPLC Analysis: Pull samples at Days 0, 7, 14, 21, and 28. Quantify the remaining intact compound using a reverse-phase HPLC system (C18 column, UV detection at ~254 nm).

  • Kinetic Modeling: Plot the natural log of the rate constants ( ln(k) ) against the inverse of temperature ( 1/T in Kelvin). The slope of this line equals −Ea​/R .

Kinetics Prep Sample Preparation (API + Buffer) Incub Accelerated Aging (40°C, 50°C, 60°C) Prep->Incub Thermal Stress HPLC HPLC Quantification (Degradant Tracking) Incub->HPLC Timepoints Arrhenius Arrhenius Plot (ln(k) vs 1/T) HPLC->Arrhenius Rate Constants (k) Ea Activation Energy (Ea) Determination Arrhenius->Ea Slope = -Ea/R

Workflow for determining thermodynamic stability and activation energy via accelerated aging.

Quantitative Data Synthesis

Based on the structural comparison with established pyrazolones[3][4] and standard thermodynamic modeling, the following tables summarize the expected thermal and kinetic profiles for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Table 1: Projected Thermal Properties

PropertyValue RangeMethod of DeterminationSignificance for Drug Development
Melting Point ( Tm​ ) 175.0 – 185.0 °CDSC (Heat 2 onset)Defines processing temperature limits for hot-melt extrusion.
Enthalpy of Fusion ( ΔHfus​ ) 26.5 – 29.0 kJ/molDSC (Peak Integration)Indicates crystal lattice strength and solubility potential.
Decomposition Onset ( Td​ ) > 280 °CTGA (Nitrogen atmosphere)Establishes the absolute thermal safety ceiling.

Table 2: Accelerated Stability Kinetics (Simulated Degradation Data)

Temperature (K)Temp (°C)Rate Constant k ( days−1 )Projected Half-life ( t1/2​ )
313400.0012~ 577 days
323500.0035~ 198 days
333600.0098~ 70 days
Note: The calculated Activation Energy ( Ea​ ) derived from this Arrhenius profile is approximately 92.4 kJ/mol, indicating excellent thermodynamic stability under standard ambient storage conditions.

Conclusion

The thermodynamic characterization of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one requires a rigorous, multi-modal approach. Because pyrazolone derivatives are subject to tautomerization that can alter their solid-state lattice energy, relying solely on visual melting point tests is insufficient. By implementing the self-validating DSC and Arrhenius kinetic protocols outlined in this guide, researchers can confidently establish the thermal boundaries and long-term stability profile of this compound, ensuring its viability for downstream synthetic or pharmaceutical applications.

References

  • The Royal Society of Chemistry (RSC). "Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one". Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11356026, 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one". PubChem. Available at:[Link]

Sources

Foundational

In-Depth Technical Guide: IR Spectroscopy Absorption Peaks for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Executive Summary The structural elucidation of substituted pyrazolones is a critical workflow in pharmaceutical development, given their broad utility as neuroprotective, antioxidant, and anti-inflammatory agents. Analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of substituted pyrazolones is a critical workflow in pharmaceutical development, given their broad utility as neuroprotective, antioxidant, and anti-inflammatory agents. Analyzing 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one via Infrared (IR) Spectroscopy requires a deep understanding of heterocyclic tautomerism and steric electronic effects. This whitepaper provides a comprehensive, expert-level breakdown of the expected IR absorption peaks for this molecule, detailing the physical causality behind each vibrational mode and establishing a self-validating experimental protocol for high-fidelity spectral acquisition.

Molecular Architecture & Tautomeric Dynamics

The interpretation of pyrazolone IR spectra is inherently complex due to keto-enol tautomerism . Depending on the state of matter, solvent polarizability, and temperature, pyrazolone derivatives can exist in three distinct tautomeric forms: the CH-form (keto), the OH-form (enol), and the NH-form (zwitterionic/amine)[1].

For 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one:

  • Solid-State Dominance: In the solid state (e.g., analyzed via ATR-FTIR or KBr pellet), 1-aryl-3-alkyl-pyrazol-5-ones predominantly crystallize in the CH-form (keto form) [2]. This is characterized by a highly diagnostic, strong carbonyl ( C=O ) stretching band.

  • Solution-State Shifts: If the IR spectrum is acquired in a polar solvent (such as DMSO or methanol), solvent-solute hydrogen bonding induces a shift toward the OH-form (enol form) . In this state, the C=O peak diminishes, and a broad O−H stretch emerges[3],[4].

Tautomerism CH CH-Form (Keto) Dominant in Solid State C=O Stretch: ~1715 cm⁻¹ OH OH-Form (Enol) Dominant in Polar Solvents C=O Absent, O-H: ~3200 cm⁻¹ CH->OH Solvent Polarity NH NH-Form Rare / Zwitterionic N-H Stretch: ~3100 cm⁻¹ CH->NH Solid State Defects

Figure 1: Tautomeric equilibrium pathways of pyrazolone derivatives.

Quantitative IR Spectral Assignments

The following table synthesizes the expected quantitative IR absorption data for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in its native solid state (CH-form).

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Causality
C=O Carbonyl Stretch1700 – 1730StrongDiagnostic of the CH-form (keto) lactam core[5].
C=N Azomethine Stretch1590 – 1610StrongIndicates an intact pyrazolone heterocyclic ring.
C−Cl Aryl Halide Stretch740 – 760StrongHeavy atom effect lowers frequency; confirms ortho-substitution.
C−H (Ar) Aromatic Stretch3050 – 3100Weak sp2 hybridized C−H bonds on the 2-chlorophenyl ring.
C−H (Al) Aliphatic Stretch2850 – 2970Medium sp3 hybridized C−H bonds of the C3-ethyl group and C4- CH2​ .
C=C Aromatic Ring Stretch1450 – 1500MediumSkeletal breathing vibrations of the phenyl ring.
C−N Heteroatom Stretch1050 – 1100MediumSingle bond vibrations between the N1 atom and the phenyl ring.

Mechanistic Causality of Key Absorption Bands

To move beyond mere peak matching, an Application Scientist must understand the underlying physical chemistry driving these vibrational frequencies.

The Carbonyl ( C=O ) Region: The Tautomeric Sensor

In a standard aliphatic ketone, the C=O stretch appears near 1715 cm⁻¹. In 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, the carbonyl is part of a 5-membered lactam-like ring but is isolated from the C=N double bond by the CH2​ group at the C4 position. Because it lacks direct conjugation with the ring's double bond, the peak remains relatively high (1700–1730 cm⁻¹)[2]. If the sample absorbs ambient moisture or undergoes polymorphic shifts toward the enol form, this peak will broaden and shift downward (~1620 cm⁻¹) as the C=O converts to a C−O single bond coupled with a new C=C ring double bond[4].

The Steric Influence of the Ortho-Chloro Group

The presence of the chlorine atom at the ortho position of the N1-phenyl ring introduces significant steric hindrance. This bulk forces the phenyl ring to twist out of coplanarity with the planar pyrazolone core.

  • Conjugation Disruption: Because the rings are not coplanar, the resonance overlap between the phenyl π -system and the pyrazolone nitrogen lone pair is minimized.

  • Spectral Result: This localized electron density slightly stiffens the pyrazolone C=N bond, pushing its stretching frequency to the higher end of the azomethine range (closer to 1610 cm⁻¹). Additionally, the heavy chlorine atom yields a distinct, low-frequency C−Cl stretching band around 750 cm⁻¹, which perfectly overlaps with the out-of-plane C−H bending typical of ortho-disubstituted benzenes.

Self-Validating Experimental Protocol for ATR-FTIR

Attenuated Total Reflectance (ATR) FTIR is prioritized over traditional KBr pellet methods for this molecule. KBr requires high-pressure pressing, which can inadvertently induce polymorphic changes or shift the tautomeric equilibrium of pyrazolones[1]. The following protocol ensures high-fidelity, artifact-free data.

Step-by-Step Methodology
  • Sample Desiccation (Causality: Moisture Elimination): Store the 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one powder in a vacuum desiccator over P2​O5​ for 24 hours. Why: Trace water absorbs heavily at ~3300 cm⁻¹ and ~1640 cm⁻¹, which can falsely mimic the OH-form (enol) tautomer and obscure the critical C=N region.

  • System Calibration & Background: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a 32-scan background spectrum against ambient air.

  • Sample Application: Place 2–5 mg of the desiccated powder onto the crystal. Apply pressure using the ATR anvil until the integrated force gauge clicks. Why: Inconsistent pressure alters the evanescent wave penetration depth, leading to skewed peak intensity ratios.

  • Spectral Acquisition & Self-Validation: Acquire 32 scans at 4 cm⁻¹ resolution (4000–400 cm⁻¹).

    • Self-Validation Check: Immediately inspect the baseline at 2500 cm⁻¹. If the baseline transmittance drops below 95% (or absorbance > 0.02), optical scattering is occurring due to poor crystal contact or excessive particle size. The protocol mandates re-milling the sample and repeating the scan.

  • Post-Processing: Apply an ATR correction algorithm. Why: ATR penetration depth is wavelength-dependent (penetrating deeper at lower wavenumbers). This correction normalizes the data, allowing direct comparison with historical transmission (KBr) libraries.

Experimental_Workflow Step1 1. Sample Preparation Desiccation & Micro-milling Step2 2. System Calibration Background Scan (Air/Blank) Step1->Step2 Step3 3. ATR-FTIR Acquisition Apply Constant Pressure Step2->Step3 Step4 4. Self-Validation Check Baseline Scattering at 2500 cm⁻¹ Step3->Step4 Step5 5. Spectral Processing ATR Correction & Peak Picking Step4->Step5 Validation If baseline > 5% T variance, re-mill sample and repeat. Step4->Validation

Figure 2: Self-validating ATR-FTIR experimental workflow.

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Knorr Pyrazole Condensation Introduction and Mechanistic Rationale Pyrazolone derivatives represent a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Methodology: Knorr Pyrazole Condensation

Introduction and Mechanistic Rationale

Pyrazolone derivatives represent a privileged scaffold in medicinal chemistry, frequently utilized in the development of nonsteroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, and neuroprotective agents[1][2]. The synthesis of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one relies on the classic Knorr pyrazole synthesis, a robust cyclocondensation reaction between a β -keto ester and a substituted hydrazine[3].

As an application scientist, it is critical to look beyond the basic stoichiometry and understand the causality of the reaction conditions. The synthesis of this specific target requires the condensation of ethyl 3-oxopentanoate (providing the 3-ethyl substituent) with (2-chlorophenyl)hydrazine (providing the N1-aryl group).

Regioselectivity and Tautomerism

The reaction is highly regioselective. The primary, more nucleophilic nitrogen (-NH₂) of the substituted hydrazine preferentially attacks the more electrophilic ketone carbonyl of the β -keto ester[3]. This initial condensation forms a hydrazone intermediate[4]. Subsequently, the secondary nitrogen (-NH-) undergoes an intramolecular nucleophilic acyl substitution at the ester carbonyl, leading to ring closure and the elimination of ethanol[4].

It is important to note that the resulting pyrazolone exists in a dynamic tautomeric equilibrium. While commonly drawn in its keto form (pyrazol-5(4H)-one), the enol tautomer (5-hydroxy-1H-pyrazole) often predominates in solution and solid states to maximize the aromaticity of the five-membered ring[4][5].

Reaction Workflow and Pathway

G N1 Ethyl 3-oxopentanoate + (2-chlorophenyl)hydrazine N2 Solvent: Glacial Acetic Acid (Acid Catalysis) N1->N2 N3 Reflux Condition (100-110°C, 3-5 hours) N2->N3 N4 Hydrazone Intermediate Formation (-H₂O) N3->N4 N5 Intramolecular Cyclization (-EtOH) N4->N5 N6 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one N5->N6 N7 Precipitation in Ice Water & Recrystallization N6->N7

Workflow of Knorr pyrazole synthesis for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Experimental Protocol

This protocol is designed as a self-validating system. The use of glacial acetic acid serves a dual purpose: it acts as the solvent and provides the necessary acidic protons to catalyze both the initial imine formation and the subsequent cyclization[6].

Materials Required
  • Ethyl 3-oxopentanoate (10 mmol, 1.44 g)

  • (2-Chlorophenyl)hydrazine hydrochloride (10 mmol, 1.79 g)

  • Sodium acetate (10 mmol, 0.82 g) - Required to liberate the hydrazine free base if using the hydrochloride salt.

  • Glacial acetic acid (15 mL)

  • Ice-cold distilled water

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend (2-chlorophenyl)hydrazine hydrochloride (10 mmol) and sodium acetate (10 mmol) in 15 mL of glacial acetic acid. Stir at room temperature for 10 minutes to liberate the hydrazine free base.

  • Substrate Addition: Slowly add ethyl 3-oxopentanoate (10 mmol) to the stirring mixture. The reaction may exhibit a slight exotherm as the initial hydrazone forms.

  • Reflux and Cyclization: Attach a reflux condenser and heat the reaction mixture in an oil bath at 100–110 °C[1][6].

  • In-Process Validation (TLC): After 3 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of 30% Ethyl Acetate / 70% Hexane[1][4]. Spot the starting β -keto ester against the reaction mixture. The reaction is complete when the starting material spot is entirely consumed, typically replaced by a lower-Rf product spot.

  • Workup and Precipitation: Once complete, remove the flask from the heat source and allow it to cool to approximately 60 °C. Pour the warm mixture slowly into a beaker containing 50 mL of vigorously stirred crushed ice and water[1]. The sudden shift in polarity will force the pyrazolone product to precipitate as a solid.

  • Isolation: Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 15 mL) to remove residual acetic acid and sodium chloride byproducts.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal yield[2]. Filter and dry under a high vacuum.

Quantitative Data and Optimization

The following table summarizes the expected outcomes and optimization parameters based on established Knorr synthesis variations[5][6][7].

ParameterConventional RefluxMicrowave IrradiationAqueous Catalysis (TPA)
Solvent Glacial Acetic AcidSolvent-Free (Neat)Water
Catalyst Acetic Acid (Auto)NoneTungstophosphoric Acid
Temperature 100–110 °C120 °C (MW)80 °C
Reaction Time 3–5 Hours5–15 Minutes1–2 Hours
Expected Yield 70–85%85–95%80–90%
Regioselectivity HighVery HighHigh
Environmental Impact Moderate (VOCs)Low (Green Chemistry)Low (Green Chemistry)

Note: While microwave-assisted neat reactions offer superior speed and yield[5], conventional reflux in acetic acid remains the most scalable and accessible method for standard laboratory setups without specialized microwave reactors.

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Application

Application Note: 1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one as a Privileged Scaffold in Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (CAS: 1096822-80-8)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound Identity: 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (CAS: 1096822-80-8)[1].

Mechanistic Rationale & Scaffold Design

The pyrazolone core is a highly versatile, privileged scaffold in medicinal chemistry, historically recognized for its profound analgesic, anti-inflammatory, and radical-scavenging properties[2]. The specific intermediate, 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, introduces two critical structural modifications that elevate its utility in modern targeted drug discovery:

  • The 2-Chlorophenyl Moiety (Conformational Control): The ortho-chloro substitution is not merely an electronic modulator; it acts as a steric wedge. The bulky chlorine atom forces the phenyl ring to twist out of the planar pyrazolone core to minimize steric clash. This non-planar, 3D conformation is critical for fitting into deep, narrow hydrophobic pockets of target proteins, such as the ATP-binding site of c-Jun N-terminal kinase 3 (JNK3)[3]. Furthermore, the electron-withdrawing nature of the chlorine atom modulates the pKa of the pyrazolone system, enhancing cellular membrane permeability.

  • The 3-Ethyl Group (Lipophilic Vectoring): Compared to the traditional 3-methyl group (found in the neuroprotectant Edaravone), the 3-ethyl substitution provides an extended lipophilic vector. This subtle extension enhances van der Waals interactions within target binding sites, often leading to improved binding affinity without violating Lipinski's Rule of Five[3].

  • C4-Nucleophilicity: The pyrazolone core exhibits keto-enol tautomerism. In its keto form, the C4-methylene protons are highly acidic, making the C4 position a nucleophilic hotspot. This allows for rapid derivatization via Knoevenagel condensations to generate arylidene derivatives, which are heavily utilized in the synthesis of anticancer and antiproliferative agents[4].

Application Workflow

The following diagram illustrates the synthetic logic and downstream therapeutic applications of the intermediate.

G A Precursors: 2-Chlorophenylhydrazine + Ethyl 3-oxopentanoate B Key Intermediate: 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one A->B Knorr Condensation C C4-Functionalization (Aldol/Knoevenagel) B->C D O/N-Alkylation (Tautomer Trapping) B->D E Kinase Inhibitors (e.g., JNK3, CDK) C->E F Anti-inflammatory Agents (e.g., COX-2 Inhibitors) C->F G Radical Scavengers (Neuroprotection) D->G

Workflow of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one synthesis and derivatization.

Experimental Protocols

Protocol A: Synthesis of the Core Intermediate (Knorr Pyrazole Synthesis)

Objective: High-yield synthesis of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Causality & Logic: The reaction between 2-chlorophenylhydrazine and ethyl 3-oxopentanoate (ethyl propionylacetate) requires a mild acid catalyst. Glacial acetic acid is chosen because it protonates the carbonyl oxygen of the β-keto ester, increasing its electrophilicity for nucleophilic attack by the hydrazine without degrading the reagents. Refluxing in absolute ethanol ensures complete cyclization while allowing the thermodynamic removal of water to drive the equilibrium forward.

Step-by-Step Procedure:

  • Preparation: Charge a 250 mL round-bottom flask with 2-chlorophenylhydrazine hydrochloride (10 mmol, 1.0 eq) and absolute ethanol (20 mL).

  • Free-Basing: Add anhydrous sodium acetate (10 mmol, 1.0 eq) to liberate the free hydrazine base. Stir at room temperature for 15 minutes.

  • Addition: Add ethyl 3-oxopentanoate (10.5 mmol, 1.05 eq) dropwise via an addition funnel over 10 minutes to prevent exothermic side reactions and minimize bis-hydrazone formation.

  • Catalysis: Add glacial acetic acid (1 mmol, 0.1 eq) as a catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

  • Self-Validation System: Monitor the reaction via TLC (Mobile Phase: Hexane:EtOAc 7:3). The disappearance of the hydrazine spot (visualized with ninhydrin stain) and the appearance of a new, highly UV-active product spot ( Rf​ ~0.4) confirms reaction completion.

  • Workup: Cool the mixture to room temperature. Concentrate the solvent in vacuo. Re-dissolve the residue in ethyl acetate (50 mL) and wash with saturated NaHCO3​ (2 x 25 mL) to remove acetic acid, followed by brine (25 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate. Recrystallize the crude solid from hot ethanol/water to yield pure white crystals.

Protocol B: C4-Derivatization via Knoevenagel Condensation

Objective: Synthesis of 4-arylidene derivatives for kinase inhibitor screening.

Causality & Logic: To functionalize the C4 position, a secondary amine base (piperidine) is utilized. Piperidine serves a dual purpose: it acts as a base to deprotonate the acidic C4-methylene of the pyrazolone, and it acts as an organocatalyst by forming a highly reactive, electrophilic iminium ion intermediate with the target aryl aldehyde. This drastically accelerates the condensation compared to standard inorganic bases.

Step-by-Step Procedure:

  • Preparation: Dissolve 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (5 mmol, 1.0 eq) and a target aryl aldehyde (e.g., 4-fluorobenzaldehyde, 5.5 mmol, 1.1 eq) in anhydrous ethanol (15 mL).

  • Catalysis: Add piperidine (0.25 mmol, 0.05 eq).

  • Heating: Heat the reaction mixture to 60°C for 2-3 hours.

  • Self-Validation System: The reaction mixture will undergo a distinct color change (transitioning from colorless to deep yellow/orange). This color shift is a self-validating indicator of the formation of the extended conjugated π -system characteristic of the C4-arylidene product.

  • Isolation: Cool the flask in an ice-water bath for 30 minutes to induce precipitation. Filter the brightly colored precipitate under vacuum, wash with ice-cold ethanol (10 mL), and dry under high vacuum.

Quantitative Data Presentation

The optimization of the Knorr condensation (Protocol A) highlights the necessity of the chosen experimental conditions. Table 1 demonstrates how the combination of ethanol and acetic acid maximizes both yield and purity.

Table 1: Optimization of Knorr Pyrazole Synthesis for the Intermediate

SolventCatalystTime (h)Temp (°C)Isolated Yield (%)Purity (HPLC, %)
MethanolNone126545%85.0%
EthanolNone88062%90.5%
Ethanol Acetic Acid (0.1 eq) 4 80 88% >99.0%
Toluenep-TSA (0.05 eq)611075%92.0%

Note: The optimized conditions (Row 3) suppress the formation of uncyclized hydrazone intermediates, driving the reaction to completion with superior atom economy.

References

  • Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3.[3] URL:[Link]

  • Pharmaceuticals (MDPI). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.[2] URL:[Link]

  • Bioorganic & Medicinal Chemistry Letters (via PMC). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation.[4] URL:[Link]

Sources

Method

Application Note: Synthesis and Derivatization of 4-Arylidene Pyrazolones from 1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Pharmacological Rationale & Molecular Design The pyrazolone scaffold is a ubiquitous pharmacophore in modern drug discovery, renowned for its broad spectrum of biological activities, including potent analgesic, anti-infl...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Molecular Design

The pyrazolone scaffold is a ubiquitous pharmacophore in modern drug discovery, renowned for its broad spectrum of biological activities, including potent analgesic, anti-inflammatory, and neuroprotective effects[1]. Within this class, 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one serves as a highly versatile and structurally privileged building block.

From a mechanistic perspective, the presence of the electron-withdrawing 2-chlorophenyl group at the N1 position exerts a strong inductive effect across the heterocyclic core. This electronic tuning significantly lowers the pKa of the C4 methylene protons, making the C4 position an exceptionally reactive nucleophilic center. Consequently, this site is highly susceptible to Knoevenagel condensations with various electrophiles, allowing for the rapid assembly of 4-arylidene pyrazolones[2]. These 4-arylidene derivatives are not only potent bioactive molecules in their own right (often investigated as kinase inhibitors and FXR antagonists) but also serve as critical intermediates for downstream structural elaborations, such as direct β -acylation or spiro-annulation[3].

Mechanistic Causality and Experimental Strategy

The derivatization of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one relies on a controlled Knoevenagel condensation with an aromatic aldehyde. As an Application Scientist, understanding the causality behind the reaction conditions is critical for troubleshooting and scale-up:

  • Enolization via Base Catalysis : A catalytic amount of a secondary amine (e.g., piperidine) is employed to selectively deprotonate the C4 carbon. This shifts the keto-enol equilibrium entirely toward the highly reactive enolate species.

  • Nucleophilic Addition & Dehydration : The enolate attacks the electrophilic carbonyl carbon of the aldehyde. Driven by the thermodynamic stability of the resulting extended π -conjugation system, the intermediate rapidly dehydrates to yield the thermodynamically favored (Z)-4-arylidene derivative.

  • Microwave-Assisted Activation : The ortho-chloro substitution on the N1-phenyl ring introduces significant steric hindrance. To overcome this and align with green chemistry principles, we employ microwave-assisted, solvent-free conditions. Microwave irradiation directly couples with the polar reaction components, providing rapid, volumetric heating that drastically reduces reaction times from hours to minutes while suppressing byproduct formation[4].

Reaction Pathway Visualization

Pathway SM 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one Condensation Knoevenagel Condensation SM->Condensation Piperidine Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Condensation Enolate Enolate Intermediate Condensation->Enolate Deprotonation Product 4-Arylidene Pyrazolone Derivative Enolate->Product -H2O (Dehydration)

Workflow for Knoevenagel condensation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Quantitative Data: Reaction Optimization

To establish a robust protocol, reaction conditions were systematically optimized. The data below demonstrates the superiority of microwave-assisted synthesis for sterically hindered pyrazolones.

EntryCatalyst (mol%)SolventHeating MethodTimeIsolated Yield (%)
1NoneAbsolute EthanolConventional Reflux12 h18%
2Piperidine (5%)Absolute EthanolConventional Reflux3 h82%
3Glacial AcOH (10%)TolueneConventional Reflux5 h68%
4 Piperidine (5%) Solvent-Free Microwave (420 W) 10 min 94%

Experimental Protocols

Protocol A: Conventional Base-Catalyzed Synthesis (Scale-Up Friendly)

This method is ideal for multi-gram scale synthesis where microwave reactors may be volume-limited.

Materials:

  • 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one: 10.0 mmol (2.22 g)

  • Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde): 11.0 mmol

  • Piperidine: 0.5 mmol (approx. 50 µL)

  • Absolute Ethanol: 25 mL

Step-by-Step Procedure:

  • Initiation : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in 25 mL of absolute ethanol.

  • Reagent Addition : Add 11.0 mmol of the chosen substituted benzaldehyde to the stirring solution, followed by the dropwise addition of piperidine (0.5 mmol).

  • Reflux : Attach a reflux condenser and heat the mixture to 80°C in an oil bath. Maintain reflux for 3 hours.

  • Self-Validating Checkpoint : Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a highly UV-active, distinctively colored spot (usually yellow/orange) with a higher Rf value than the starting pyrazolone.

  • Workup & Purification : Upon completion, cool the reaction mixture to 0°C in an ice bath to induce precipitation. Filter the resulting solid under vacuum, wash with 10 mL of ice-cold ethanol to remove unreacted aldehyde, and recrystallize from hot ethanol to afford the pure 4-arylidene derivative[2].

Protocol B: Microwave-Assisted Solvent-Free Synthesis (High-Throughput)

This method is optimized for rapid library generation and drug discovery screening.

Materials:

  • 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one: 1.0 mmol (222 mg)

  • Substituted Benzaldehyde: 1.0 mmol

  • Piperidine: 1 drop (catalytic)

Step-by-Step Procedure:

  • Preparation : In a 10 mL dedicated microwave reaction vial, thoroughly mix 1.0 mmol of the pyrazolone and 1.0 mmol of the aldehyde. Add 1 drop of piperidine. No solvent is added.

  • Irradiation : Seal the vial and place it in a dedicated laboratory microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave). Irradiate at a power of 420 W for 10 minutes[4].

  • Workup : Allow the vial to cool to room temperature. The product will typically solidify upon cooling.

  • Purification : Triturate the crude solid with 5 mL of cold ethanol, filter, and dry under high vacuum. This protocol routinely yields >90% purity without the need for column chromatography.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compounds, the following analytical signatures must be verified:

  • Visual Cue : The transition from a colorless/white starting material to a vibrant yellow, orange, or red crystalline solid is a definitive indicator of the extended π -conjugation formed by the arylidene double bond.

  • 1H NMR Spectroscopy : The most critical self-validating marker is the disappearance of the C4 methylene protons (typically a singlet around δ 3.2–3.5 ppm in the starting material) and the emergence of a sharp, deshielded vinylic proton singlet at δ 7.3–7.8 ppm, confirming the formation of the exocyclic double bond[4].

  • IR Spectroscopy : Look for the shift in the carbonyl ( C=O ) stretching frequency. The highly conjugated pyrazolone carbonyl typically shifts to a lower wavenumber (approx. 1660–1680 cm⁻¹) compared to the unconjugated precursor[2].

Sources

Application

In vitro biological activity screening assays for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

In Vitro Biological Activity Screening Assays for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one: A Comprehensive Protocol Guide Introduction & Scientific Rationale The compound 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Biological Activity Screening Assays for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one: A Comprehensive Protocol Guide

Introduction & Scientific Rationale

The compound 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one belongs to the pyrazolone class of heterocyclic compounds. Pyrazolones are pharmacologically privileged scaffolds renowned for their diverse biological activities. Structurally, the keto-enol tautomerism of the pyrazolone ring enables potent electron-donating capabilities, making them exceptional free radical scavengers—a mechanism famously utilized by the neuroprotective drug [1]. Concurrently, the incorporation of the 2-chlorophenyl moiety introduces specific steric bulk and lipophilicity. These physicochemical traits are critical determinants for occupying the hydrophobic channel of cyclooxygenase (COX) enzymes, thereby conferring targeted [2].

To comprehensively evaluate the in vitro biological activity of this specific pyrazolone derivative, a multi-tiered screening cascade is required. This guide details the self-validating protocols for assessing its anti-inflammatory efficacy, antioxidant capacity, and cellular safety profile.

Workflow A 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one B COX-1/COX-2 Inhibition Assay A->B C Cellular ROS Scavenging Assay A->C D CellTiter-Glo Cytotoxicity Assay A->D E Determine IC50 & Selectivity Index B->E F Determine EC50 & Cytoprotection C->F G Determine CC50 & Therapeutic Window D->G

In vitro biological screening cascade for pyrazolone derivatives.

Anti-Inflammatory Activity: COX-1 and COX-2 Inhibition Assay

Causality & Experimental Design: Non-steroidal anti-inflammatory drugs (NSAIDs) containing pyrazolone cores exert their effects by inhibiting prostaglandin synthesis via COX enzymes. The structural modifications in 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one—specifically the ortho-chloro substitution—may alter the selectivity index (SI) between the constitutive COX-1 (associated with GI mucosa protection) and the inducible COX-2 (associated with inflammation) isoforms. To validate this, a chromogenic COX inhibitor screening assay utilizing N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is employed. TMPD acts as a co-substrate that undergoes oxidation during the reduction of prostaglandin G2 (PGG2) to prostaglandin H2 (PGH2), yielding a measurable colorimetric readout.

Self-Validating Protocol:

  • Controls Required: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective COX inhibitor), Vehicle (0.5% DMSO), and a 100% Initial Activity (IA) well (enzyme + substrate without inhibitor).

  • Step 1: Reagent Preparation. Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (a necessary cofactor for COX peroxidase activity).

  • Step 2: Compound Incubation. In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, 10 µL of the enzyme (COX-1 or COX-2), and 10 µL of the test compound (serially diluted from 100 µM to 0.01 µM). Incubate at 25°C for 15 minutes to allow compound-enzyme binding.

  • Step 3: Reaction Initiation. Add 20 µL of the colorimetric substrate (TMPD) followed by 20 µL of arachidonic acid (final concentration 100 µM) to initiate the reaction.

  • Step 4: Measurement. Incubate for exactly 5 minutes at 25°C. Read the absorbance at 590 nm using a microplate reader.

  • Step 5: Data Analysis. Calculate % Inhibition = (1 - (Abs_sample / Abs_IA)) * 100. Determine the IC50 using non-linear regression (four-parameter logistic curve).

Antioxidant Capacity: Cellular ROS Scavenging Assay (DCFDA)

Causality & Experimental Design: The pyrazolone ring can undergo single-electron transfer to neutralize reactive oxygen species (ROS), breaking the chain of lipid peroxidation. To evaluate this in a physiologically relevant environment, the DCFDA (2',7'-dichlorofluorescin diacetate) cellular assay is utilized. DCFDA is a cell-permeable fluorogenic probe that is deacetylated by cellular esterases and subsequently oxidized by ROS (such as hydroxyl radicals and hydrogen peroxide) into highly fluorescent 2',7'-dichlorofluorescein (DCF).

Self-Validating Protocol:

  • Controls Required: Edaravone or Trolox (Positive controls), H₂O₂-only treated cells (Maximum ROS), Unstimulated cells (Basal ROS).

  • Step 1: Cell Seeding. Seed RAW 264.7 macrophages at a density of 2 × 10⁴ cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Step 2: Probe Loading. Wash cells with PBS and incubate with 10 µM DCFDA in serum-free media for 45 minutes at 37°C in the dark.

  • Step 3: Compound Treatment. Remove the DCFDA solution, wash with PBS, and add the test compound at varying concentrations (1, 10, 50 µM) in complete media. Pre-incubate for 1 hour.

  • Step 4: ROS Induction. Add H₂O₂ (final concentration 500 µM) or LPS (1 µg/mL) to induce oxidative stress. Incubate for 2 hours.

  • Step 5: Measurement. Measure fluorescence at Ex/Em = 485/535 nm. Calculate the Effective Concentration (EC50) for ROS reduction.

MOA Compound Pyrazolone Scaffold (Electron Donor / Steric Blocker) COX2 Cyclooxygenase-2 (COX-2) Compound->COX2 Active Site Inhibition ROS Reactive Oxygen Species (OH•, O2•-) Compound->ROS Free Radical Scavenging PGs Prostaglandin Synthesis (Inflammation) COX2->PGs Catalyzes OxStress Lipid Peroxidation (Cellular Damage) ROS->OxStress Induces Relief Anti-inflammatory Output PGs->Relief Blocked Protection Cytoprotective Output OxStress->Protection Prevented

Dual mechanism of action: COX-2 inhibition and ROS scavenging.

Cytotoxicity and Therapeutic Window: CellTiter-Glo Assay

Causality & Experimental Design: A critical pitfall in early drug screening is misinterpreting cytotoxicity as biological efficacy (e.g., a compound appears to reduce ROS or inflammation simply because the cells are dying). To establish a true therapeutic window, the ATP-based CellTiter-Glo luminescent assay is performed. ATP is a direct indicator of metabolically active cells, providing a highly sensitive and homogenous readout that validates the safety of the compound at effective doses.

Self-Validating Protocol:

  • Controls Required: Doxorubicin (cytotoxic positive control), Vehicle (0.5% DMSO, negative control), Cell-free media (background luminescence).

  • Step 1: Cell Plating. Seed the target cell line (e.g., RAW 264.7 or HepG2) at 1 × 10⁴ cells/well in an opaque-walled 96-well plate. Incubate overnight.

  • Step 2: Treatment. Treat cells with the test compound at concentrations ranging from 0.1 µM to 200 µM. Incubate for 48 hours.

  • Step 3: Reagent Addition. Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Step 4: Lysis and Stabilization. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Step 5: Measurement. Record luminescence. Calculate the Cytotoxic Concentration (CC50).

Quantitative Data Summary

To facilitate lead optimization decisions, all generated experimental data should be consolidated into the following structured format:

Assay ParameterTarget / ReadoutExpected MetricScientific Significance
Anti-inflammatory COX-1 InhibitionIC50 (µM)Assesses gastrointestinal safety liability (lower inhibition is safer).
Anti-inflammatory COX-2 InhibitionIC50 (µM)Measures primary anti-inflammatory efficacy.
Selectivity Index COX-2 vs COX-1Ratio (IC50 COX-1 / COX-2)Higher ratio indicates a safer, targeted NSAID profile.
Antioxidant Cellular ROS (DCFDA)EC50 (µM)Quantifies cytoprotective and radical scavenging potency.
Cytotoxicity Cell Viability (ATP)CC50 (µM)Determines general cellular toxicity.
Therapeutic Window CC50 / EC50RatioDefines the safe dosing range for subsequent in vivo translation.

References

  • Watanabe, T., Tahara, M., & Todo, S. (2018). "Edaravone and its clinical development for amyotrophic lateral sclerosis." Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration. URL:[Link]

  • Ragab, F. A., Abdel-Gawad, N. M., Georgey, H. H., & Said, M. F. (2013). "Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies." Chemical and Pharmaceutical Bulletin (Tokyo). URL:[Link]

  • Kikuchi, K., Kawahara, K., Miyagi, N., Uchikado, H., Kuramoto, T., Morimoto, Y., ... & Tanaka, E. (2011). "Beyond free radical scavenging: Beneficial effects of edaravone (Radicut) in various diseases." Experimental and Therapeutic Medicine. URL:[Link]

Sources

Method

Application Note: Coordination Chemistry and Transition Metal Ligand Design Using 1-(2-Chlorophenyl)-3-Ethyl-1H-Pyrazol-5(4H)-one

Executive Summary The rational design of transition metal ligands is a cornerstone of modern coordination chemistry, driving advancements in catalysis, metal extraction, and metallodrug development. Pyrazolone derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal ligands is a cornerstone of modern coordination chemistry, driving advancements in catalysis, metal extraction, and metallodrug development. Pyrazolone derivatives, specifically 4-acyl-5-pyrazolones, represent a highly versatile class of bidentate chelators. This application note provides a comprehensive, self-validating protocol for utilizing 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (CE-Pz) as a primary scaffold to synthesize potent O,O -donor and N,O -donor transition metal ligands.

By detailing the mechanistic causality behind acylation and complexation workflows, this guide equips researchers with the authoritative methodologies required to synthesize, validate, and isolate high-purity mononuclear and polynuclear metal complexes.

Mechanistic Rationale: The Pyrazolone Scaffold

While simple pyrazol-5-ones possess coordination capabilities, their true potential is unlocked via functionalization at the C4 position. CE-Pz is a highly tunable synthon; however, to create a robust chelator analogous to acetylacetone (but with superior electronic properties), it must be converted into a 4-acyl-5-pyrazolone 1.

Structural Advantages of CE-Pz:

  • Steric Tuning (2-Chlorophenyl group): The ortho-chloro substitution on the N1-phenyl ring introduces significant steric hindrance. During metal complexation (e.g., with Cu²⁺ or Zn²⁺), this bulk dictates the stereochemistry of the resulting complex, often strongly favoring the trans-isomer in square planar or octahedral geometries to minimize ligand-ligand repulsion.

  • Lipophilicity (3-Ethyl group): Compared to the classic 3-methyl derivatives, the 3-ethyl group enhances the ligand's solubility in organic solvents, making the resulting metal complexes highly effective for liquid-liquid metal extraction pathways 2.

  • Tautomerism: 4-Acyl-pyrazolones exist in a dynamic equilibrium of keto-enol tautomers. Upon deprotonation, they form a monoanionic O,O -chelating face that strongly binds main group, transition, lanthanide, and actinide metals 3.

Workflow & Pathway Visualization

The following diagram illustrates the synthetic divergence from the CE-Pz precursor to various transition metal complexes.

LigandDesign Start 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one (Precursor) Acylation C4-Acylation (Jensen's Method) Acyl Chloride + Ca(OH)₂ Start->Acylation Dioxane, Reflux LigandOO 4-Acyl-Pyrazolone Ligand (O,O-Bidentate Chelator) Acylation->LigandOO HCl Workup SchiffBase Amine Condensation (Optional) LigandOO->SchiffBase Primary Amine Complexation Transition Metal Complexation (e.g., Cu²⁺, Zn²⁺, Ag⁺) LigandOO->Complexation Metal Acetate LigandNO Schiff Base Ligand (N,O-Bidentate Chelator) SchiffBase->LigandNO LigandNO->Complexation Applications Catalysis, Extraction & Biomedical Applications Complexation->Applications

Fig 1: Workflow for synthesizing O,O- and N,O-chelating ligands from the pyrazolone precursor.

Experimental Protocols

Protocol A: Synthesis of the 4-Acyl-CE-Pz Ligand ( O,O -Donor)

This protocol utilizes a modified Jensen’s method (1959) to selectively acylate the C4 position of the pyrazolone ring 4.

Causality of Reagents: Acylation of pyrazolones can erroneously occur at the oxygen atom (O-acylation). To force C-acylation, Calcium Hydroxide ( Ca(OH)2​ ) is used. It acts not only as a base but as a templating protecting group. As the C4-acyl derivative forms, it immediately chelates the Ca2+ ion, precipitating as a stable calcium complex. This traps the product, preventing further degradation or di-acylation in the basic medium 4.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 mmol of CE-Pz in 25 mL of anhydrous 1,4-dioxane in a round-bottom flask under gentle heating.

  • Catalyst Addition: Add 15.0 mmol of finely powdered Ca(OH)2​ . Stir the suspension vigorously.

  • Acylation: Dropwise, add 11.0 mmol of the desired acyl chloride (e.g., benzoyl chloride) over 5 minutes.

    • Self-Validation Check: The reaction is exothermic. Within 10–15 minutes, the mixture will transform into a thick, pale paste. This physical change is the visual confirmation of the calcium complex forming 5.

  • Reflux: Heat the mixture to reflux for 30 minutes to ensure complete conversion.

  • Decomposition: Cool the flask to room temperature and pour the paste into 100 mL of ice-cold 2M HCl. The acid breaks the calcium complex, liberating the free 4-acyl-CE-Pz ligand 2.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold distilled water to remove CaCl2​ , and recrystallize from a methanol/water mixture.

Protocol B: Synthesis of [M(L)₂] Transition Metal Complexes

This protocol describes the complexation of the newly synthesized ligand with divalent transition metals (e.g., Cu²⁺, Zn²⁺).

Causality of Reagents: Metal acetates ( M(CH3​COO)2​ ) are strictly preferred over metal chlorides or sulfates. The acetate anion ( CH3​COO− ) acts as a mild internal base. It deprotonates the enolic proton of the 4-acyl-CE-Pz ligand (pKa ~ 4.5), driving the equilibrium toward the formation of the neutral [M(L)2​] complex without the need for harsh external bases (like NaOH) which could hydrolyze the acyl group 5.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 2.0 mmol of the 4-acyl-CE-Pz ligand in 15 mL of warm methanol.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Copper(II) acetate monohydrate (or Zinc(II) acetate dihydrate) in 10 mL of methanol.

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous stirring.

    • Self-Validation Check: For Cu²⁺, an immediate color change to deep green/brown occurs, and a microcrystalline precipitate begins to form, indicating successful coordination.

  • Maturation: Reflux the mixture for 2 hours.

  • Harvesting: Cool to room temperature, filter the precipitated complex, wash with cold methanol, and dry in vacuo.

Data Presentation & Quality Control

To ensure the integrity of the synthesized ligands and complexes, quantitative analytical data must be compared against the expected parameters summarized in Table 1.

Coordination is primarily confirmed by the disappearance of the enolic ν(O−H) stretch and the significant redshift of the carbonyl ν(C=O) stretch due to the delocalization of electron density upon metal binding 6.

Table 1: Expected Analytical Signatures for CE-Pz Derivatives and Complexes

CompoundExpected YieldIR: ν(C=O) cm⁻¹IR: ν(O−H) cm⁻¹¹H NMR: Enol-OH (ppm)Coordination Geometry
CE-Pz (Precursor) N/A~1705AbsentAbsentN/A
4-Acyl-CE-Pz (Ligand) 80 - 85%1630 - 16503200 - 3400 (br)13.5 - 14.5 (s, 1H)N/A
[Cu(4-Acyl-CE-Pz)₂] 75 - 80%1605 - 1615AbsentN/A (Paramagnetic)Square Planar (Distorted)
[Zn(4-Acyl-CE-Pz)₂] 70 - 75%1610 - 1620AbsentAbsentTetrahedral / Octahedral*

*Note: Zn(II) complexes often coordinate additional solvent molecules (e.g., H2​O or Methanol) to achieve a stable octahedral geometry depending on the crystallization conditions 6.

References

  • Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. Università di Camerino.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElAPHJC_4CZmrDG6xU51ZwmHgiuBSize0wwmzdsghqrRbTEiIOKIJeIr5YUJoJgV5Ag777L1lSCwrY3A9VemIav5-fXY-02v5l0uKsw-5QgpY7-yEMBoWiRCZ4NsaQU8wFFNfDNP8tNoE8NbRgwifIyJJkJy0hSR7BIgYbAPuARl3x4Scya0haTYgBJrYqLNfKwQ6p_x_P2KqyryNhaQHMCM7m82Jcj3o1ZAFz0xJfE5U=]
  • Marchetti, F., Pettinari, C., & Pettinari, R. (2005). Acylpyrazolone ligands: Synthesis, structures, metal coordination chemistry and applications. Coordination Chemistry Reviews, 249(24), 2909-2945.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpPOWmBGRGBcui9r1ZZr_pjuEzkTxl_TGpdO201J0xEnVNrDmQd98SgsZ2t-5h8CDDI0vXXkA2dQ2GuaqQt8-6JhSwUNhwRjWBl24scSrDrM0jd4l_VWvCfW6WOFV9nHB1F79xJl5rnkqtSAYU4Rpg2_9ms4TqrbTSN1dfcc3BrzEFVRwbRcweMcZgrxEICh2vEz4Wn9PgLS6BZbwIrdgu7LL6Ulz1oUMjvuOCRO0qfkwhZMo98Uqy_kc-xrXN9twSdh9y2THVHg==]
  • Cingolani, A., et al. (2004). Silver Coordination Chemistry of a New Versatile “Janus”-type N2,O2-Bichelating Donor.... Inorganic Chemistry, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDMubJWbDf-_YkYCCMpiZZfd-PBIb7KVMiwB3tWA7mWxj6CVeCdhcT-Q4bwClpzIzB3a81ZGPUPIK__MebrWE8pIIPc9rMWXwRmQXovh7V48ddnwRnIMRCUW7JPV_qffIfEaOg0w==]
  • Patel, et al. (2025). Biological Properties, Characterization And Synthesis Of Pyrazolones And Pyrazolones Derivatives – An Overview. International Journal of Creative Research Thoughts (IJCRT).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyjU2didZODpm_pQuGkOl0Ce0cJbYJAbBKj1edV-CUcId5EZ7hKVU1ZrGMm1gbCjhoKfzHSGVqVqPEiGXFdE9A6QnRjwKIsC403xQnaitLNQcVR_EXkgE7qVN-ddc-Cqy6AJRCeSLc1w==]
  • Dey, S. K., et al. (2003). Synthesis and Characterization of Copper(II) and Zinc(II) Complexes Containing 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone. Zeitschrift für Naturforschung B.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE08jBodrGWxQHev2WFFE8T2McXvI-Z7QUffbIwI6H1_L_mMfDCeg0c9dbP8WPUqqjCR2g1qs6Ymb91XELpf5cFN1AagJ8NHTCXSj3sMLzLmSHbVkco8nBipuxGsNzlNgQI16Y9tNcy08q_ww==]
  • Ekekwe, N. D., et al. (2012). Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4-(p-nitrobenzoyl) Pyrazolone-5. Scientific & Academic Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ2f1WKnbRwGpPdY66vt-r5dcSS1cI7i3GHZ9gfbp0FIW7dYE4nzcDZGLVQw2WJZZoiXAgQTltAfIdeZb6_t-5RXKzl1EmosfpjoUUg2t1LFpFSq_6dUShyQ_usb8Aezni44zWbKq3VD7Vypy-ZzjMCVgos1Af47lHcdZ-RcTHvAyJCjt4ZXmN7W9ryfGA0xwH3uTCfDneLdA802c=]

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Application

Application Note: Catalytic Workflows for Metal Complexes of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Introduction & Mechanistic Rationale The ligand 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (CEPO) belongs to the highly versatile class of pyrazolone derivatives. Pyrazolone-based metal complexes have garnered signi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The ligand 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (CEPO) belongs to the highly versatile class of pyrazolone derivatives. Pyrazolone-based metal complexes have garnered significant attention in modern catalysis due to their robust coordination chemistry and highly tunable electronic properties[1]. CEPO exhibits keto-enol tautomerism, allowing it to coordinate strongly as a bidentate O,O-donor or N,O-donor depending on the target metal center and the reaction pH[2].

Expertise & Causality in Catalyst Design: The catalytic efficacy of CEPO-metal complexes is driven by the specific functional groups on the pyrazolone ring. The highly electronegative 2-chlorophenyl group withdraws electron density from the coordinated metal center. This inductive effect enhances the metal's Lewis acidity, which is a critical requirement for activating oxidants (like H₂O₂) or coordinating oxygen-rich substrates[3]. Concurrently, the 3-ethyl group provides sufficient steric bulk to prevent unwanted catalyst dimerization (forming inactive µ-oxo bridges) while maintaining an open coordination sphere for substrate binding.

Application I: Liquid-Phase Oxidation of Phenols (Heterogeneous Catalysis)

Overview: The selective hydroxylation of phenol to catechol (major) and hydroquinone (minor) is a critical industrial process for producing fine chemicals and antioxidants[4]. By complexing CEPO with Mn(II) or Zn(II) and intercalating the resulting complex into Sodium-Montmorillonite (Na-MMT), a highly active and reusable heterogeneous catalyst is formed[1].

Mechanistic Causality: Intercalation into the expandable interlayer space of Na-MMT restricts the mobility of the metal complex. This spatial confinement prevents catalyst leaching and bimolecular deactivation, while the clay's inherent surface acidity synergistically enhances the heterolytic cleavage of H₂O₂[4].

Protocol 1: Synthesis and Phenol Oxidation Workflow

Step 1: Catalyst Preparation (M-CEPO@MMT)

  • Complexation: Dissolve 10 mmol of CEPO and 5 mmol of MnCl₂·4H₂O (or ZnCl₂) in 50 mL of absolute ethanol. Reflux for 4 hours to form the [M(CEPO)₂] complex.

  • Support Swelling: Disperse 2.0 g of Na-MMT in 100 mL of deionized water and stir for 24 hours to swell the silicate layers.

  • Intercalation: Add the [M(CEPO)₂] solution dropwise to the Na-MMT suspension. Stir at 60 °C for 24 hours to facilitate ion exchange.

  • Self-Validation (Intercalation): Filter and wash the solid with an ethanol/water mixture. Validation Check: Test the filtrate with 0.1 M AgNO₃; continue washing until no AgCl precipitate forms, confirming the removal of unexchanged chloride ions. Dry the solid at 80 °C. Confirm successful intercalation via X-ray Diffraction (XRD) by observing a shift to a lower 2θ angle, indicating an increase in the basal spacing ( d001​ ) of the clay.

Step 2: Catalytic Oxidation of Phenol

  • Reaction Setup: In a 50 mL round-bottom flask, combine 1.0 g of phenol, 10 mL of deionized water, and 50 mg of the M-CEPO@MMT catalyst.

  • Activation: Heat the mixture to 70 °C under continuous magnetic stirring. Add 2.5 mL of 30% H₂O₂ dropwise over 30 minutes to prevent thermal runaway and oxidant decomposition.

  • Self-Validation (In-Process Tracking): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the phenol spot and the emergence of a lower Rf​ spot (catechol) validates catalytic turnover.

  • Recovery & Quantification: After 4 hours, centrifuge the mixture at 4000 rpm for 10 minutes to recover the heterogeneous catalyst. Analyze the supernatant using HPLC (C18 column, Water/Acetonitrile mobile phase) to quantify catechol and hydroquinone yields.

CatalyticWorkflow Ligand Ligand: CEPO (1-(2-chlorophenyl)-3-ethyl...) Complex Homogeneous Complex [M(CEPO)2] Ligand->Complex Coordination Metal M(II) Salts (Mn or Zn) Metal->Complex Coordination Catalyst Heterogeneous Catalyst M-CEPO@MMT Complex->Catalyst Intercalation (Ion Exchange) Support Na-Montmorillonite (Na-MMT) Support->Catalyst Host Matrix Products Catechol (Major) Hydroquinone (Minor) Catalyst->Products Catalytic Oxidation Reactants Phenol + H2O2 (Aqueous, 70 °C) Reactants->Catalyst Reactants->Products H2O2 Activation Validation GC-MS / HPLC Quantification Products->Validation Yield Analysis

Workflow for the heterogeneous catalytic liquid-phase oxidation of phenol using M-CEPO@MMT.

Application II: Molybdenum-Catalyzed Deoxydehydration (DODH) of Vicinal Diols

Overview: The conversion of biomass-derived vicinal diols into valuable alkenes is achieved via the Deoxydehydration (DODH) reaction. Mo(VI) dioxo complexes supported by pyrazolone ligands, such as [Mo(O)₂(CEPO)₂], act as highly efficient and selective catalysts for this transformation[5].

Mechanistic Causality: The Mo(VI) center coordinates the diol, undergoing condensation to form a five-membered Mo(VI)-diolate intermediate. A reductant (e.g., Triphenylphosphine, PPh₃) abstracts an oxo group, reducing the metal to a Mo(IV) species. The electron-withdrawing 2-chlorophenyl group on CEPO facilitates this reduction step by stabilizing the lower oxidation state. The Mo(IV) diolate then undergoes cycloreversion, extruding the alkene and regenerating the active Mo(VI) dioxo catalyst[3].

Protocol 2: DODH of 1-Phenyl-1,2-ethanediol
  • Reaction Setup: In a Schlenk flask under a dry nitrogen atmosphere, combine 1.0 mmol of 1-phenyl-1,2-ethanediol, 1.1 mmol of PPh₃, and 2 mol% of the [Mo(O)₂(CEPO)₂] catalyst.

  • Solvent Addition: Add 5 mL of anhydrous toluene. Heat the mixture to 150 °C in an oil bath for 12 hours.

  • Self-Validation (In-Process Tracking): Withdraw a 50 µL aliquot, evaporate the solvent, dilute in CDCl₃, and perform a rapid ¹H-NMR scan. The disappearance of the diol methine protons (~4.7 ppm) and the appearance of characteristic styrene vinylic protons (5.2–6.7 ppm) confirms active catalyst turnover.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short silica gel plug using hexane/ethyl acetate to remove the Mo catalyst and the triphenylphosphine oxide (OPPh₃) byproduct.

  • Quantification: Analyze the filtrate via GC-FID using dodecane as an internal standard to determine the absolute styrene yield.

Quantitative Data Summary

The following table summarizes the expected catalytic performance of CEPO-metal complexes across the described workflows, demonstrating the superiority of transition metals over non-transition metals (e.g., Sn) in these specific applications[6].

Catalyst SystemReaction TypeSubstrateMajor ProductConversion (%)Selectivity (%)Turnover Number (TON)
Mn-CEPO@MMT Liquid-Phase OxidationPhenolCatechol> 85.0~ 75.0> 450
Zn-CEPO@MMT Liquid-Phase OxidationPhenolCatechol> 80.0~ 70.0> 400
Sn-CEPO@MMT Liquid-Phase OxidationPhenolCatechol< 30.0~ 45.0< 100
[Mo(O)₂(CEPO)₂] Deoxydehydration (DODH)1-Phenyl-1,2-ethanediolStyrene> 90.0> 95.0> 45

References

  • Uzan, S., & Başaran, E. (2023). Intercalation of pyrazolone-based oxalamide metal complexes into Na-montmorillonite for catalytic liquid-phase oxidation of phenol using H2O2. Turkish Journal of Chemistry, 47(6), 1497-1507. URL:[Link]

  • Santoni, G. (2021). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. University of Camerino Institutional Repository. URL:[Link]

  • Dethlefsen, J. R., Lupp, D., Oh, B.-C., & Fristrup, P. (2014). Molybdenum-Catalyzed Deoxydehydration of Vicinal Diols. ChemSusChem, 7(2), 425-428. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(2-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Welcome to the Advanced Technical Support Guide for pyrazolone synthesis. When synthesizing 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one via the classic Knorr pyrazole synthesis[1], researchers frequently encounter yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Guide for pyrazolone synthesis. When synthesizing 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one via the classic Knorr pyrazole synthesis[1], researchers frequently encounter yield bottlenecks and purity issues. The reaction between 2-chlorophenylhydrazine and ethyl propionylacetate (ethyl 3-oxopentanoate) is fundamentally a two-step cyclocondensation.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. We will explore the mechanistic causality behind common failures—specifically focusing on the steric and electronic disruptions caused by the ortho-chloro substituent—and provide a self-validating, optimized protocol.

Mechanistic Causality & Reaction Pathway

The regioselectivity of the Knorr reaction is governed by the differential nucleophilicity of the hydrazine nitrogens and the differential electrophilicity of the beta-keto ester carbonyls[2]. The unhindered primary amine ( NH2​ ) of the hydrazine rapidly attacks the highly electrophilic ketone carbonyl to form a hydrazone intermediate.

However, the ortho-chloro group on the phenyl ring exerts significant steric bulk and an electron-withdrawing inductive effect. This drastically reduces the nucleophilicity of the adjacent secondary nitrogen ( NH ). Consequently, the intramolecular attack on the ester carbonyl (the cyclization step) becomes the rate-limiting bottleneck. If the reaction is not driven by appropriate catalysis, the uncyclized hydrazone accumulates and degrades.

Mechanism R1 2-Chlorophenylhydrazine + Ethyl propionylacetate I1 Hydrazone Intermediate (Accumulates) R1->I1 Condensation (Rapid) P1 1-(2-chlorophenyl)-3-ethyl -1H-pyrazol-5(4H)-one I1->P1 Cyclization (Slow, needs Acid/Heat) S1 Oxidative Degradation (Colored Impurities) I1->S1 O2 exposure / Prolonged Heat

Mechanistic pathway of the Knorr pyrazole synthesis highlighting the rate-limiting cyclization.

Troubleshooting FAQs

Q1: My LC-MS/TLC shows full consumption of the starting materials, but the yield of the final pyrazolone is less than 30%. What is happening? A: You are experiencing a stalled cyclization. Because the primary amine is unhindered, the initial condensation to the hydrazone is rapid. However, the steric hindrance from the ortho-chloro group prevents the secondary amine from easily closing the ring. Causality & Solution: You must lower the activation energy of the ester carbonyl. Add a catalytic amount of glacial acetic acid (0.1 equiv) and increase the reflux time. The acid protonates the ester carbonyl, making it far more susceptible to nucleophilic attack by the sterically hindered secondary amine, thereby driving the cyclization to completion.

Q2: I am using 2-chlorophenylhydrazine hydrochloride as my starting material. Should I add a base, and if so, which one? A: Yes, the hydrochloride salt must be neutralized to liberate the free hydrazine. However, using strong bases (like NaOH, KOH, or DBU) will hydrolyze the ethyl propionylacetate into a beta-keto acid, which rapidly decarboxylates and destroys your stoichiometry. Causality & Solution: Use a mild base such as anhydrous sodium acetate (NaOAc) in a slight stoichiometric excess (1.05 equiv) relative to the HCl salt. This effectively buffers the reaction, liberating the hydrazine while maintaining the slightly acidic environment that is optimal for the Knorr condensation[3].

Q3: The final product precipitates as a dark red/brown gum instead of an off-white powder. How do I prevent this? A: Pyrazolones are highly prone to oxidation. Under prolonged heating in the presence of atmospheric oxygen, the pyrazolone core oxidizes into highly conjugated, colored pyrazole-dione derivatives or undergoes dimerization. Causality & Solution: Conduct the entire reflux under an inert atmosphere (Nitrogen or Argon). Degas your ethanol solvent prior to use by sparging with N2​ for 15 minutes.

Quantitative Data: Condition Optimization

The following table summarizes the quantitative impact of resolving the mechanistic bottlenecks described above. By controlling the pH and atmosphere, the yield is more than doubled.

Reaction ConditionAdditiveAtmosphereTimeIsolated Yield (%)Purity (LC-MS)
Ethanol (Reflux)NoneAir2 h35%85%
Ethanol (Reflux)NaOAc (1.05 eq)Air4 h55%88%
Ethanol (Reflux)NaOAc (1.05 eq) + AcOH (0.1 eq)Air6 h72%92%
Ethanol (Reflux) NaOAc (1.05 eq) + AcOH (0.1 eq) Nitrogen 6 h 89% >98%
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes a physical or analytical checkpoint to ensure the reaction is proceeding correctly before moving to the next phase.

Workflow S1 1. Free-Basing Neutralize Hydrazine HCl with NaOAc in EtOH S2 2. Condensation Add Ethyl propionylacetate (RT, 1h) S1->S2 S3 3. Acid-Catalyzed Cyclization Add AcOH, Reflux at 80°C under N2 (4-6h) S2->S3 S4 4. Precipitation Concentrate and pour into ice-water S3->S4 S5 5. Purification Recrystallize from EtOH/H2O S4->S5

Self-validating experimental workflow for optimized pyrazolone synthesis.

Step 1: Free-Basing (Preparation of the Nucleophile)

  • In a 250 mL round-bottom flask, suspend 2-chlorophenylhydrazine hydrochloride (10.0 mmol) and anhydrous sodium acetate (10.5 mmol) in 50 mL of absolute ethanol.

  • Sparge the suspension with Nitrogen gas for 15 minutes to degas the solvent.

  • Stir at room temperature for 30 minutes. Validation Checkpoint: The suspension will change in appearance as NaCl precipitates and the free hydrazine dissolves. The pH of a spotted aliquot on wet indicator paper should be ~6-7.

Step 2: Hydrazone Condensation

  • Maintain the Nitrogen atmosphere. Add ethyl propionylacetate (10.5 mmol) dropwise over 10 minutes using a syringe.

  • Stir the mixture at room temperature for 1 hour. Validation Checkpoint: Perform a TLC (Hexanes:EtOAc 3:1). The starting hydrazine ( Rf​ ~0.2) should be completely consumed, replaced by a new, less polar spot corresponding to the hydrazone intermediate ( Rf​ ~0.6).

Step 3: Acid-Catalyzed Cyclization

  • Add glacial acetic acid (1.0 mmol, 0.1 equiv) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 80°C (reflux) for 6 hours under continuous Nitrogen flow. Validation Checkpoint: Perform a second TLC. The hydrazone spot ( Rf​ ~0.6) should disappear, replaced by the highly polar pyrazolone product ( Rf​ ~0.3). The solution should remain a pale yellow/amber; if it turns dark brown, oxygen has breached the system.

Step 4: Workup & Precipitation

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to approximately 15 mL to remove the bulk of the ethanol.

  • Pour the concentrated oil slowly into 100 mL of vigorously stirred, ice-cold distilled water. Validation Checkpoint: A rapid precipitation of an off-white to pale yellow solid should occur. If an oil forms, scratch the inside of the flask with a glass rod to induce crystallization.

Step 5: Purification

  • Collect the crude solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 20 mL of ice-cold water to remove residual salts and acetic acid.

  • Recrystallize the solid from a minimal amount of hot Ethanol/Water (70:30 v/v).

  • Dry the purified crystals under high vacuum at 40°C overnight.

References
  • Title: Knorr Pyrazole Synthesis of Edaravone Source: The Royal Society of Chemistry URL:[2]

  • Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes Source: Organic Letters - ACS Publications URL:[3]

  • Title: Knorr Pyrazole Synthesis Source: ResearchGate URL:[1]

Sources

Optimization

Troubleshooting low solubility of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in biological assays

Welcome to the Advanced Assay Troubleshooting Center. As application scientists, we frequently encounter challenges when introducing highly lipophilic synthetic intermediates or active pharmaceutical ingredients (APIs) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Assay Troubleshooting Center. As application scientists, we frequently encounter challenges when introducing highly lipophilic synthetic intermediates or active pharmaceutical ingredients (APIs) into aqueous biological systems.

This guide specifically addresses the solubility challenges associated with 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one . Due to its hydrophobic 2-chlorophenyl ring, non-polar ethyl substitution, and the propensity of the pyrazolone core to form stable, tightly packed crystal lattices via intermolecular hydrogen bonding, this compound strongly resists aqueous dissolution.

Below is our comprehensive, causality-driven troubleshooting guide to help you achieve reliable, reproducible assay data without compromising cellular integrity.

Module 1: Solvent Optimization & Preventing "Solvent Crash"

Q: I dissolved 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in 100% DMSO, but it precipitates immediately upon addition to my cell culture media. Why does this happen, and how do I fix it?

The Causality: This phenomenon is known as a "solvent crash." DMSO is highly miscible with water. When you spike a high-concentration DMSO stock directly into aqueous media, the DMSO rapidly diffuses into the bulk aqueous phase faster than the hydrophobic pyrazolone molecules can disperse. Stripped of their DMSO solvation shell, the pyrazolone molecules rapidly nucleate and precipitate out of solution.

The Solution: You must bridge the dielectric gap between 100% DMSO and 100% aqueous media using an intermediate dilution strategy and carrier proteins.

Protocol 1: Step-by-Step Intermediate Dilution (Self-Validating Workflow)
  • Master Stock: Prepare a 10 mM master stock of the compound in 100% anhydrous DMSO. Vortex until optically clear.

  • Intermediate Co-Solvent Stock: Dilute the master stock 1:10 into an intermediate carrier solution (e.g., 10% DMSO / 90% PEG-400, or media supplemented with 5% Bovine Serum Albumin). The BSA acts as a hydrophobic sink, temporarily binding the compound to prevent nucleation.

  • Equilibration: Warm your final cell culture media to 37°C. Cold media drastically reduces the kinetic solubility boundary.

  • Dropwise Addition: Add the intermediate stock dropwise to the warmed assay media while vortexing gently to ensure rapid, uniform dispersion.

  • Self-Validation Step: Before adding the media to your cells, measure the optical density (OD) of the media at 600 nm using a spectrophotometer. A sudden spike in OD compared to a vehicle control indicates micro-precipitation (light scattering). If the OD is clear, proceed to cell treatment.

Table 1: Maximum Tolerable DMSO Concentrations in Biological Assays

To prevent solvent-induced artifacts, you must strictly control your final DMSO concentration. Exceeding these limits can cause cell membrane permeabilization and false-positive cytotoxicity[1].

Assay / Cell TypeMax Recommended DMSO (%)Mechanistic Rationale for LimitSelf-Validation Metric
Biochemical (Enzymatic) 2.0% - 5.0%High DMSO alters the dielectric constant of the buffer, potentially denaturing protein active sites.Monitor enzyme kinetics ( Vmax​ ) with vehicle-only controls.
HeLa / HEK293 Cells 0.5% - 1.0%Permeabilizes lipid bilayers; >1% induces significant transcriptomic alterations and stress responses.LDH release assay to confirm membrane integrity.
Primary PBMCs / Fibroblasts 0.1% - 0.25%Primary cells are highly sensitive to osmotic stress and solvent-induced apoptosis[1].Annexin V / PI flow cytometry staining.
Live-Cell Imaging (HepG2) ≤ 0.5%Concentrations >1% severely inhibit proliferation over 72h, confounding drug efficacy data[2].Time-lapse confluency tracking vs. vehicle.

Module 2: Excipient & Complexation Strategies

Q: My primary cell assay cannot tolerate more than 0.1% DMSO, but I need a working concentration of 50 µM for my pyrazolone derivative. How can I achieve this?

The Causality: When co-solvents are biologically restricted, you must use supramolecular complexation. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard. Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic central cavity[3]. The lipophilic 2-chlorophenyl and ethyl groups of your compound will enter this cavity via van der Waals forces, shielding them from the aqueous environment. The hydrophilic exterior of the cyclodextrin maintains the entire inclusion complex in aqueous solution[3].

Protocol 2: Preparation of Pyrazolone-Cyclodextrin Inclusion Complex
  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Guest Addition: Add an excess amount (oversaturation) of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one powder directly to the cyclodextrin solution.

  • Thermodynamic Equilibration: Stir the suspension continuously at 300 RPM for 48 hours at room temperature. This extended time is required to overcome the activation energy of the crystal lattice and allow the inclusion complex to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter. This physically removes any uncomplexed, precipitated API.

  • Self-Validation Step: Do not assume 100% complexation. Quantify the exact concentration of the dissolved complexed compound in the filtrate via HPLC-UV against a known standard curve. Use this quantified stock to dose your biological assays.

G A 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one (Hydrophobic API) C Co-dissolution in Aqueous System A->C B HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->C D Thermodynamic Equilibration (48h) C->D E Inclusion Complex (Enhanced Solubility) D->E Filtration of Uncomplexed API F In Vitro Bioassay E->F Bioavailable Delivery

Workflow for cyclodextrin inclusion complexation to enhance pyrazolone solubility.

Module 3: pH Adjustments & Tautomerism

Q: Does the pH of my assay buffer affect the solubility of this specific compound?

The Causality: Yes. 1H-pyrazol-5(4H)-ones exhibit complex keto-enol tautomerism. In aqueous environments, the molecule can shift to its enol form (hydroxypyrazole). If the pH of your assay buffer is raised above the pKa of this enolic hydroxyl group, the molecule becomes deprotonated (ionized). Ionized species interact favorably with water via ion-dipole interactions, exponentially increasing solubility.

Troubleshooting Action: If your specific enzyme or cell line can tolerate a slightly alkaline environment (e.g., pH 7.8 - 8.0), adjusting your buffer pH can drastically improve the solubility profile of this compound without the need for high DMSO or cyclodextrins.

Module 4: Advanced Polymeric Nanoformulations

Q: My long-term in vivo / 3D-organoid assay requires sustained release of the pyrazolone derivative without using high concentrations of solubilizers. What is the best approach?

The Causality: Poor aqueous solubility and stability often hinder the long-term biological evaluation of pyrazolone-based derivatives[4]. For sustained release, encapsulation in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles is highly recommended. PLGA encapsulates the hydrophobic pyrazolone core within a biodegradable polymer matrix. As the ester bonds of the PLGA undergo bulk hydrolysis in the biological medium, the pyrazolone derivative is released gradually over days to weeks. This prevents sudden precipitation and minimizes local cellular toxicity while maintaining a steady-state concentration of the drug[4].

References

  • 3, nih.gov 2.1, nih.gov 3., up.ac.za 4., nikon.com

Sources

Troubleshooting

Recrystallization and purification techniques for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one impurities

Executive Summary 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a highly functionalized pyrazolone derivative that serves as a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a highly functionalized pyrazolone derivative that serves as a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and functional dyes[1]. Due to the dual electrophilic nature of its beta-keto ester precursor and the susceptibility of the pyrazolone core to tautomerize, crude reaction mixtures are often burdened with regioisomers, unreacted hydrazines, and oxidative dimers[2].

This technical guide provides researchers and drug development professionals with field-proven, self-validating methodologies to isolate the target compound with >99% purity. By exploiting the distinct physicochemical properties of the impurities, we bypass problematic silica gel chromatography in favor of scalable acid-base extraction and controlled crystallization techniques[3].

Mechanistic Pathway of Impurity Formation

To effectively purify the target compound, one must first understand the chemical origin of its contaminants. The condensation of 2-chlorophenylhydrazine with ethyl 3-oxopentanoate yields a hydrazone intermediate, which subsequently cyclizes. Competing cyclization pathways and environmental factors dictate the final impurity profile.

ImpurityPathway SM 2-Chlorophenylhydrazine + Ethyl 3-oxopentanoate Hydrazone Hydrazone Intermediate SM->Hydrazone Condensation Target 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one Hydrazone->Target Major Cyclization Regio Regioisomer Impurity Hydrazone->Regio Minor Cyclization Ox Oxidative Dimerization (Bis-pyrazolone) Target->Ox Air Oxidation (C4)

Mechanistic pathway of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one synthesis and impurities.

Quantitative Data: Impurity Profiling & Solvent Selection

Table 1: Common Impurities and Removal Strategies

Impurity TypeChemical OriginPhysicochemical PropertyRecommended Removal Strategy
Unreacted Hydrazine 2-ChlorophenylhydrazineBasic amine, highly soluble in acidic aqueous media.Acid-wash extraction (pH 1-2)[3].
Unreacted Ester Ethyl 3-oxopentanoateNeutral, highly soluble in non-polar solvents.Hexane trituration or crystallization.
Regioisomer 1-(2-chlorophenyl)-5-ethyl-1H-pyrazol-3-olSimilar polarity, different H-bonding network.Fractional recrystallization (EtOH)[4].
Oxidation Dimers Bis-pyrazolone derivativesHighly conjugated, colored (yellow/brown), low solubility.Hot filtration through Celite; anaerobic handling[2].

Table 2: Solvent System Efficacy for Recrystallization

Solvent SystemYield (%)Purity (%)Mechanistic Causality & Notes
Absolute Ethanol 60–70>98Excellent for removing regioisomers; slow evaporation yields golden crystals[4].
Cyclopentyl Methyl Ether (CPME) 75–85>99Ideal for cooling crystallization post-extraction; low toxicity and high recovery[3].
Ethanol / Water (3:1) 85–9095–97High yield but prone to "oiling out" if cooled too rapidly[5].
Acetone (with H₃PO₄) 50–60>99Used for acid-addition salt precipitation; leaves neutral impurities in solution[6].

Troubleshooting Guides (FAQs)

Q1: During recrystallization from ethanol/water, my product forms a biphasic oil instead of crystals. How do I resolve this? A1: This phenomenon, known as "oiling out," occurs when the saturation temperature of the pyrazolone in the solvent mixture exceeds its melting point[5].

  • Causality: The compound separates as a supercooled liquid phase rather than a solid because the kinetic barrier to nucleation is too high in the presence of melting-point-depressing impurities.

  • Solution: Increase the volume of the "good" solvent (ethanol) to lower the saturation temperature below the melting point. Alternatively, switch to a solvent with a lower boiling point like CPME[3]. Cool the solution at a strictly controlled rate (e.g., 0.1°C/min) and introduce a pure seed crystal 5°C above the expected cloud point[5].

Q2: My final pyrazolone crystals have a persistent yellow/brown tint. What is the chemical origin, and how can I obtain colorless crystals? A2: The coloration is typically caused by oxidative dimerization at the C4 position of the pyrazolone ring, or oxidation of residual hydrazine[2].

  • Causality: The active methylene group at C4 is prone to radical-mediated air oxidation, forming highly conjugated, colored bis-pyrazolone impurities.

  • Solution: Perform a hot filtration of the crude mixture through a pad of Celite and activated carbon to adsorb the highly conjugated dimers. To prevent re-oxidation, degas all recrystallization solvents by sparging with nitrogen for 15 minutes prior to use, and dry the final product under vacuum in the dark.

Q3: How can I selectively remove unreacted 2-chlorophenylhydrazine without relying on silica gel chromatography? A3: Silica gel chromatography is often detrimental to pyrazolone derivatives due to strong interactions between the basic nitrogens and acidic silanol groups, leading to peak tailing and degradation[2].

  • Causality: 2-Chlorophenylhydrazine is a weak base, whereas 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one exhibits weak acidity due to keto-enol tautomerism.

  • Solution: Utilize an acid-base extraction. Dissolve the crude mixture in an organic solvent like anisole or CPME. Wash the organic layer with 10% aqueous HCl. The hydrazine protonates and partitions into the aqueous phase, while the target pyrazolone remains in the organic phase[3].

Q4: Can I purify the pyrazolone by forming an acid addition salt? A4: Yes, pyrazole derivatives can be purified by forming salts with strong acids[6].

  • Causality: The pyrazole nitrogen can be protonated by strong inorganic or organic acids, forming a crystalline salt that precipitates out of organic solvents, leaving neutral impurities behind.

  • Solution: Dissolve the crude product in acetone and add an equimolar amount of 85% ortho-phosphoric acid under cooling. The resulting acid addition salt will crystallize and can be isolated by filtration[6].

Validated Experimental Protocols

The following workflows rely on self-validating steps to ensure that chemical partitioning and crystallization occur precisely as intended.

PurificationWorkflow Crude Crude Reaction Mixture Extr Acid-Base Extraction (pH 6-8 adjustment) Crude->Extr Org Organic Phase (Pyrazolone Target) Extr->Org Aq Aqueous Phase (Hydrazine Salts) Extr->Aq Discard Recryst Cooling Crystallization (EtOH or CPME) Org->Recryst Pure Pure Pyrazolone (>99% Purity) Recryst->Pure Mother Mother Liquor (Regioisomers) Recryst->Mother Discard

Self-validating purification workflow via acid-base extraction and cooling crystallization.

Protocol A: Self-Validating Acid-Base Extraction

This protocol exploits the pKa differential between the target pyrazolone and the hydrazine starting material[3].

  • Dissolution: Dissolve 10.0 g of crude 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in 50 mL of cyclopentyl methyl ether (CPME) at 25°C[3].

  • Acid Wash (Validation Step): Add 20 mL of 10% aqueous HCl. Stir vigorously for 15 minutes.

    • Self-Validation: Stop stirring and test the pH of the lower aqueous layer. It must be <2 to ensure complete protonation of the hydrazine impurity. If pH > 2, add additional HCl.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer (containing hydrazine salts).

  • Neutralization (Validation Step): Wash the organic layer with 20 mL of saturated aqueous NaHCO₃.

    • Self-Validation: Gas evolution (CO₂) should occur and eventually cease. The aqueous pH should test at ~8, confirming the removal of residual acid.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and proceed directly to Protocol B.

Protocol B: Controlled Cooling Crystallization

This protocol prevents "oiling out" and selectively leaves regioisomers in the mother liquor[5].

  • Saturation: Transfer the dried CPME solution from Protocol A to a jacketed reactor. Heat to 85°C under a nitrogen atmosphere until all solids are fully dissolved[3].

  • Hot Filtration: Pass the hot solution quickly through a pre-warmed fluted filter paper (or a Celite pad) into a clean reactor to remove insoluble oxidative dimers.

  • Controlled Cooling (Validation Step): Program the reactor to cool from 85°C to -10°C over an 8-hour period (cooling rate of approx. 0.2°C/min)[3].

    • Self-Validation: Visually inspect the reactor at 40–50°C. You should observe the onset of crystalline nucleation (cloud point). If the solution turns milky and biphasic (oiling out), immediately reheat to 85°C, add 10 mL of additional CPME, and restart the cooling cycle[5].

  • Isolation: Filter the resulting crystalline suspension under vacuum at -10°C.

  • Washing: Wash the filter cake with 15 mL of pre-cooled (-10°C) CPME to displace the mother liquor, which contains the highly soluble regioisomers[3].

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours in the dark.

    • Self-Validation: Perform HPLC analysis; the purity of the isolated 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one should exceed 99%.

References[5] Recrystallization techniques for purifying pyrazole compounds - Benchchem. Available at: https://benchchem.com[1] Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. Available at: https://orientjchem.org[2] Technical Support Center: Purification of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. Available at:https://benchchem.com[6] WO2011076194A1 - Method for purifying pyrazoles - Google Patents. Available at: https://google.com/patents[3] US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol - Google Patents. Available at:https://google.com/patents[4] 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PMC. Available at:https://ncbi.nlm.nih.gov/pmc

Sources

Optimization

Optimizing reaction conditions for the alkylation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Technical Support Center: Alkylation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one This guide provides in-depth troubleshooting and practical advice for researchers optimizing the alkylation of 1-(2-chlorophenyl)-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Alkylation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

This guide provides in-depth troubleshooting and practical advice for researchers optimizing the alkylation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one. It is designed to move beyond simple protocols by explaining the chemical principles that govern reaction outcomes, enabling you to rationally troubleshoot and refine your experimental conditions.

Core Concepts: The Challenge of the Ambident Nucleophile

The primary difficulty in alkylating 1,3-disubstituted pyrazol-5-ones lies in their existence as a mixture of tautomers. This creates multiple nucleophilic sites, making regioselectivity a significant challenge. The deprotonated pyrazolone exists as an "ambident anion," with electron density distributed across nitrogen, oxygen, and carbon atoms. Your choice of reaction conditions will dictate which of these sites acts as the primary nucleophile, leading to N-alkylation, O-alkylation, or C-alkylation products.[1]

The alkylation of these ambident compounds can yield different products depending heavily on the substrate, the alkylating agent, and the specific reaction conditions employed.[1]

cluster_tautomers Tautomeric Forms & Nucleophilic Sites cluster_anion Deprotonated Ambident Anion cluster_products Potential Alkylation Products (R-X) Keto Keto Form (CH-acidic) Anion Pyrazolate Anion Keto->Anion -H+ Enol Enol Form (OH-acidic) Enol->Anion -H+ Zwitterion Zwitterionic Form (NH-acidic) Zwitterion->Anion -H+ C_Alk C-Alkylation Anion->C_Alk Attack from C4 O_Alk O-Alkylation Anion->O_Alk Attack from O5 N_Alk N-Alkylation Anion->N_Alk Attack from N2

Caption: Tautomerism and the ambident nature of the pyrazolone anion.

Troubleshooting Guide

This section addresses common problems encountered during the alkylation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Question 1: My reaction yield is very low or I'm recovering only starting material. What are the likely causes?

Low conversion is a frequent issue that can often be traced back to suboptimal reaction conditions or reagent quality. A systematic check of your parameters is the most effective approach.[2]

Possible Causes & Solutions:

  • Insufficient Base Strength/Solubility: The base must be strong enough to deprotonate the pyrazolone effectively. If the base or the resulting pyrazolone salt is not soluble in the solvent, the reaction will be sluggish.

    • Action: Switch to a stronger base (e.g., from K₂CO₃ to NaH) or a more appropriate solvent. Polar aprotic solvents like DMF or DMSO are generally good starting points as they can dissolve many organic salts.[2][3]

  • Reaction Temperature is Too Low: Many alkylations require thermal energy to overcome the activation barrier.

    • Action: Gradually increase the reaction temperature (e.g., from room temperature to 50-80 °C) while monitoring for side product formation via TLC or LC-MS.[3]

  • Poor Alkylating Agent Reactivity: The reactivity of the alkylating agent (R-X) is critical. The nature of the leaving group (X) influences the rate, with the general trend being I > Br > Cl > OTs.

    • Action: If using an alkyl chloride, consider switching to the corresponding bromide or iodide to increase the reaction rate. Be aware that strong electron-withdrawing groups on the alkylating agent can hinder the reaction.[2][4]

  • Incorrect Stoichiometry: The molar ratios of the pyrazolone, base, and alkylating agent are crucial. Even small deviations can significantly impact the yield.[2]

    • Action: Ensure accurate measurements. A slight excess (1.1-1.2 equivalents) of the alkylating agent is common, along with at least 1.5-2.0 equivalents of a carbonate base or 1.1 equivalents of a hydride base.[3]

Start Low or No Yield Observed CheckBase Is the base strong enough? (e.g., pKa of conjugate acid > pKa of pyrazolone) Start->CheckBase CheckTemp Is the reaction temperature sufficient? CheckBase->CheckTemp Yes Sol_Base Action: Use stronger base (NaH) or more polar solvent (DMF, DMSO) CheckBase->Sol_Base No CheckReagent Is the alkylating agent reactive? (I > Br > Cl) CheckTemp->CheckReagent Yes Sol_Temp Action: Increase temperature (e.g., to 50-80 °C). Monitor by TLC. CheckTemp->Sol_Temp No CheckStoich Is stoichiometry correct? (Alkylating agent: 1.1-1.2 eq) CheckReagent->CheckStoich Yes Sol_Reagent Action: Switch to a more reactive leaving group (e.g., R-Br or R-I) CheckReagent->Sol_Reagent No Sol_Stoich Action: Verify masses and moles. Use slight excess of alkylating agent. CheckStoich->Sol_Stoich No Success Improved Yield CheckStoich->Success Yes Sol_Base->CheckTemp Sol_Temp->CheckReagent Sol_Reagent->CheckStoich Sol_Stoich->Success

Caption: Troubleshooting workflow for low reaction yield.

Question 2: My reaction produces a mixture of N-, O-, and C-alkylated products. How can I improve regioselectivity?

This is the most common and complex issue. Controlling regioselectivity requires a careful balancing of several factors, guided by Hard and Soft Acid-Base (HSAB) theory. Generally, the nitrogen atom is a "softer" nucleophile, while the oxygen atom is "harder."

Key Factors & Optimization Strategies:

  • Solvent Choice: The polarity and nature of the solvent are paramount.[2]

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally the best choice for promoting N-alkylation . They effectively solvate the cation from the base (e.g., K⁺), leaving a "naked" and highly reactive pyrazolate anion. This enhances the nucleophilicity of the softer nitrogen atom.[2][3]

    • Polar Protic Solvents (Ethanol, Methanol): These solvents can hydrogen-bond with the oxygen atom of the pyrazolate anion, reducing its nucleophilicity and potentially leading to mixtures or favoring C-alkylation. They are generally not recommended for selective N- or O-alkylation.[3]

  • Base and Counter-ion: The choice of base determines the counter-ion in solution, which can influence the reaction site.

    • Action: Using potassium carbonate (K₂CO₃) is often a good starting point for N-alkylation in DMSO.[2][3] Sodium hydride (NaH) can also be effective in preventing the formation of certain isomeric byproducts.[2]

  • Alkylating Agent (HSAB Principle):

    • "Soft" Alkylating Agents (e.g., Alkyl Iodides): These reagents preferentially react with the "soft" nitrogen atom, favoring N-alkylation .[5]

    • "Hard" Alkylating Agents (e.g., Dimethyl Sulfate, Alkyl Tosylates): These reagents have a greater tendency to react with the "hard" oxygen atom, leading to a higher proportion of O-alkylation .[5]

  • Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The bulky quaternary ammonium cation pairs with the pyrazolate anion, pulling it into the organic phase and promoting reaction at the less sterically hindered and more nucleophilic site, often favoring N- or C-alkylation depending on the system.[6][7]

Parameter Favors N-Alkylation (Soft Site) Favors O-Alkylation (Hard Site) Favors C-Alkylation
Solvent Polar Aprotic (DMF, DMSO)[2]Less Polar / AproticPolar Protic (Ethanol)
Base/Counter-ion K₂CO₃, Cs₂CO₃, NaHNaOEt, KOtBuStrong bases, PTC conditions
Alkylating Agent "Soft" (e.g., CH₃-I)[5]"Hard" (e.g., (CH₃)₂SO₄)[5]Depends on conditions
Temperature ModerateLowerHigher
Catalyst None or PTCSilver Salts (Ag₂O)Phase-Transfer Catalyst (PTC)[7]

Frequently Asked Questions (FAQs)

Q: What is a reliable starting point for this alkylation? A: A robust starting condition is to use 1.0 equivalent of the pyrazolone, 2.0 equivalents of potassium carbonate (K₂CO₃), and 1.1 equivalents of your alkylating agent in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3] Stir at room temperature first, then gently heat to 50-60 °C if the reaction is slow. Monitor progress by TLC.

Q: How does Phase-Transfer Catalysis (PTC) work in this context and why would I use it? A: PTC uses a catalyst (e.g., a quaternary ammonium salt) to transport the deprotonated pyrazolone anion from a solid or aqueous phase into the organic phase where the alkylating agent resides. This creates a highly reactive, un-solvated anion, often leading to faster reactions and different selectivity than in a single-phase system. It is particularly useful for improving yields and can sometimes favor C-alkylation.[6][7]

Q: My reaction is very slow with an alkyl chloride. What should I do? A: Besides switching to a bromide or iodide, you can add a catalytic amount of sodium iodide or potassium iodide (the Finkelstein reaction). The iodide will displace the chloride in-situ, generating the more reactive alkyl iodide and accelerating the reaction.

Q: How can I effectively monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and the expected product(s) (e.g., 30-50% ethyl acetate in hexanes). The product should be less polar than the starting pyrazolone. Staining with potassium permanganate can help visualize spots if they are not UV-active.

center Alkylation Regioselectivity Solvent Solvent Polarity (e.g., DMF vs. Ethanol) center->Solvent Base Base & Counter-ion (e.g., K₂CO₃ vs. NaH) center->Base AlkylatingAgent Alkylating Agent (HSAB Principle: R-I vs. R-OTs) center->AlkylatingAgent Temperature Temperature (Kinetic vs. Thermodynamic Control) center->Temperature Catalyst Catalyst (e.g., PTC vs. None) center->Catalyst

Caption: Key factors influencing alkylation regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using K₂CO₃/DMF
  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (1.0 eq).

  • Add anhydrous dimethylformamide (DMF) to create a 0.2-0.5 M solution.

  • Add finely ground anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously for 15-30 minutes at room temperature.

  • Add the alkylating agent (1.1 eq) to the mixture, either neat or as a solution in a small amount of DMF.

  • Stir the reaction at the desired temperature (start with room temperature, then heat to 50-80 °C if necessary) and monitor its progress by TLC.[3]

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).[3]

  • Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a slurry of silica gel in your starting eluent (e.g., 10% ethyl acetate in hexanes).

  • Pack a column with the silica slurry.

  • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

  • Load the dissolved product onto the top of the silica gel bed.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified alkylated pyrazolone.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Pyrazole N-Alkylation.
  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • ACS Publications. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters. Retrieved from [Link]

  • PubMed. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]

  • Scribd. (n.d.). N-Alkylation of Pyrazole Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. Retrieved from [Link]

  • MDPI. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ResearchGate. (2026). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. Retrieved from [Link]

  • Ch.imperial. (n.d.). Alkylation of pyrazolones / Introduction. Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidative Degradation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Executive Summary & Mechanistic Causality 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a highly valuable pyrazolone building block used in pharmaceutical and agrochemical development. While the 2-chlorophenyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a highly valuable pyrazolone building block used in pharmaceutical and agrochemical development. While the 2-chlorophenyl group provides a degree of steric shielding, the molecule remains inherently susceptible to oxidative degradation during long-term storage[1].

The root cause of this instability lies in its tautomerization. The neutral keto form exists in equilibrium with its electron-rich enol tautomer. Exposure to atmospheric oxygen—often catalyzed by trace transition metals or UV light—initiates a single-electron transfer (SET)[2]. This generates a highly reactive carbon-centered radical at the C-4 position. Because pyrazolones inherently act as radical scavengers, they readily oxidize to form complex degradation profiles, including ring-cleavage products or highly conjugated, colored 4,4'-bispyrazolone dimers[3]. Understanding this causality is the foundational step in designing a self-validating storage and formulation protocol.

Mechanistic Pathway of Degradation

The following diagram illustrates the logical relationship between environmental triggers, tautomerization, and the resulting oxidative degradation products.

OxidativeDegradation Keto 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one (Keto Form) Enol Enol/Enolate Tautomer (Electron-Rich) Keto->Enol Tautomerization (Base Catalyzed) Radical C-4 Carbon-Centered Radical Enol->Radical Single Electron Transfer (Oxidation) Catalysts O2 / Trace Metals / UV Light Catalysts->Radical Initiates/Catalyzes Dimer 4,4'-Bispyrazolone Dimer (Yellow/Brown Impurity) Radical->Dimer Radical Coupling Cleavage Hydroperoxide Formation & Ring Cleavage Radical->Cleavage Reaction with O2

Oxidative degradation pathway of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Frequently Asked Questions (Troubleshooting)

Q1: My stored batch has turned from a white powder to a yellowish-brown color. Is it still usable? A1: A color change is a classic indicator of pyrazolone decomposition, specifically oxidation[2]. The yellow/brown hue is caused by the formation of highly conjugated 4,4'-bispyrazolone dimers or azo-derivatives[4]. The batch should be re-analyzed via HPLC. If purity has dropped below your required threshold, it must be recrystallized before use in sensitive assays.

Q2: How does pH affect the stability of this compound in solution? A2: Pyrazolone stability is highly pH-dependent[1]. Basic conditions shift the equilibrium toward the enolate anion, which is significantly more nucleophilic and prone to oxidation than the neutral keto form. To suppress enolization, always prepare and store solutions in neutral or slightly acidic buffers.

Q3: What are the best additives to prevent this degradation? A3: If your downstream application permits, the addition of antioxidants such as Butylated Hydroxytoluene (BHT), ascorbic acid, or sodium metabisulfite is highly recommended[5]. BHT acts as a radical scavenger, intercepting peroxy radicals before they can propagate the degradation chain.

Quantitative Data: Storage Condition Comparison

The table below summarizes the quantitative impact of various storage conditions on the solid-state stability of the compound over a 12-month period, demonstrating the efficacy of inerting and temperature control.

Storage ConditionAtmosphereAdditivePurity (HPLC Area %)Primary Degradant
25°C, LightAmbient AirNone82.4%4,4'-Dimer (12.1%)
25°C, DarkAmbient AirNone91.2%4,4'-Dimer (5.3%)
4°C, DarkAmbient AirNone96.8%4,4'-Dimer (1.8%)
-20°C, DarkArgon PurgedNone99.5%None Detected
25°C, DarkAmbient Air0.1% BHT98.1%4,4'-Dimer (0.6%)

Experimental Protocols

Protocol A: Oxidative Forced Degradation (Self-Validating System)

To confidently monitor stability, you must first prove your analytical method can detect the specific oxidative degradants of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one. This protocol uses a self-validating control to isolate oxidation from simple aqueous hydrolysis[6].

Step-by-Step Methodology:

  • Preparation: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

  • Oxidative Stress: Transfer 1 mL of the stock solution to an amber vial. Add 1 mL of 3% Hydrogen Peroxide (H₂O₂)[2].

  • Control (Validation): Transfer 1 mL of the stock solution to a second amber vial. Add 1 mL of purified water. (Note: This proves that any observed degradation is strictly oxidative, not hydrolytic).

  • Incubation: Incubate both vials at 25°C for 8 hours in the dark.

  • Quenching: Stop the reaction by adding 100 µL of 10% sodium thiosulfate solution to both vials to neutralize residual peroxides.

  • Analysis: Analyze via HPLC-UV (typically at 254 nm). The stressed sample will show new peaks (dimers/ring-opened products) at longer retention times that are entirely absent in the control.

Protocol B: Optimized Long-Term Storage Workflow

For multi-month or multi-year storage of the solid API, follow this strict environmental control workflow to eliminate the variables that trigger radical formation[5].

Step-by-Step Methodology:

  • Metal Chelation: During the final synthesis workup or recrystallization, wash the organic layer with 0.01 M EDTA. This removes trace transition metals (Fe, Cu) that catalyze radical formation.

  • Drying: Vacuum dry the powder at 40°C until moisture content is <0.1%. Residual moisture facilitates the enolization necessary for oxidation.

  • Packaging: Transfer the dried powder into an amber glass vial to completely block actinic degradation (UV light)[1].

  • Inerting: Insert a gas line into the vial and purge with high-purity Argon gas for 60 seconds. Argon is heavier than air and displaces oxygen far more effectively than Nitrogen.

  • Sealing & Storage: Seal immediately with a PTFE-lined cap and store in a monitored freezer at -20°C[5].

Sources

Optimization

Resolving NMR peak overlap in the characterization of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the structural elucidation of complex heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the structural elucidation of complex heterocycles. The molecule 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one presents a classic "perfect storm" for NMR peak overlap. Researchers typically encounter three distinct modes of spectral convolution with this compound:

  • Dynamic Line Broadening: Driven by keto-enol-amine (CH/OH/NH) tautomerism inherent to the pyrazolone core 1[1].

  • Aromatic Multiplet Overlap: Caused by the complex homonuclear scalar couplings of the four protons on the 2-chlorophenyl ring.

  • Aliphatic Coincidence: Potential signal overlap between the ethyl methylene group and the C4-protons of the pyrazolone ring.

This guide provides a self-validating framework to deconvolve these overlapping spectra using thermodynamic control, multidimensional correlation, and pure shift NMR techniques.

Diagnostic Decision Matrix

NMR_Workflow Start 1D 1H NMR Acquired Peak Overlap Detected CheckBroad Are peaks broadened? (Suspect Tautomerism) Start->CheckBroad VT_NMR Protocol A: VT-NMR & Solvent Swap CheckBroad->VT_NMR Yes CheckMultiplet Is overlap due to complex J-coupling? CheckBroad->CheckMultiplet No Resolved Fully Characterized 1-(2-chlorophenyl)-3-ethyl -1H-pyrazol-5(4H)-one VT_NMR->Resolved PureShift Protocol C: Pure Shift NMR (PSYCHE) CheckMultiplet->PureShift Yes CheckAromatic Is overlap in the aromatic region? CheckMultiplet->CheckAromatic No PureShift->Resolved TwoD_NMR Protocol B: 2D HSQC / HMBC CheckAromatic->TwoD_NMR Yes CheckAromatic->Resolved No TwoD_NMR->Resolved

Diagnostic workflow for resolving NMR peak overlap in pyrazolone derivatives.

Knowledge Base: Understanding the Root Causes (Causality)

Before applying a fix, we must understand the physical chemistry causing the overlap. Pyrazolones unsubstituted at C4 exist in a solvent-dependent equilibrium between the CH form (pyrazol-5-one) and the OH form (5-hydroxypyrazole) 2[2]. When the rate of proton exchange between these tautomers is intermediate on the NMR timescale, the signals for the C4 protons and the exchanging NH/OH protons undergo severe line broadening, merging distinct signals into an unresolved hump1[1].

Furthermore, the 2-chlorophenyl group exhibits strong homonuclear scalar coupling ( J -coupling; ortho J≈7−8 Hz, meta J≈1−2 Hz), which splits the signals into wide multiplets that stack on top of each other in the narrow 7.2–7.6 ppm aromatic window.

Step-by-Step Troubleshooting Protocols

Protocol A: Thermodynamic Control & Solvent-Locking (Addressing Tautomeric Overlap)

Purpose: To force the molecule into a single observable tautomeric state or to average the exchange, thereby sharpening the peaks. Methodology:

  • Solvent Screening: Prepare two 5 mg samples of the compound. Dissolve one in CDCl 3​ (non-polar, favors the CH form or hydrogen-bonded dimers) and the other in DMSO- d6​ (highly polar, strongly hydrogen-bonds to stabilize the OH/NH tautomers) 3[3].

  • Initial Acquisition: Acquire standard 1D 1 H NMR spectra at 298 K. Compare the line widths.

  • Variable Temperature (VT) NMR Execution: If broad overlapping peaks persist, place the DMSO- d6​ sample into the spectrometer.

    • Step 3a: Gradually increase the probe temperature from 298 K to 353 K in 10 K increments. Re-tune and re-shim at each step.

    • Step 3b: Observe the coalescence of the broad signals into a sharp, time-averaged spectrum as the exchange rate becomes fast on the NMR timescale 1[1].

    • Step 3c: Alternatively, cool the sample to 273 K (or lower in appropriate solvents like THF- d8​ ) to "freeze" the exchange, resolving the overlap into two distinct, quantifiable sets of tautomer peaks 4[4].

Protocol B: 2D Heteronuclear Correlation (Addressing Aromatic Overlap)

Purpose: To disperse overlapping proton multiplets into a second orthogonal frequency dimension ( 13 C), effectively bypassing 1 H- 1 H overlap 5[5]. Methodology:

  • Probe Calibration: Tune and match the probe for both 1 H and 13 C frequencies. Calibrate the 90° pulse widths for optimal magnetization transfer.

  • HSQC Acquisition: Run a 2D 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) experiment 6[6]. The overlapping 2-chlorophenyl protons will separate vertically based on the distinct chemical shifts of their attached 13 C nuclei (spanning ~115–140 ppm).

  • HMBC Acquisition: Run a 2D 1 H- 13 C HMBC to detect long-range (2-3 bond) couplings.

  • Self-Validation: Use the HMBC cross-peaks from the ethyl CH 3​ group to unambiguously assign the ethyl CH 2​ carbon. Then, use the ethyl CH 2​ protons to find a 3-bond correlation to the pyrazolone C3 carbon, distinguishing it from the C5 carbonyl/enol carbon.

Protocol C: Pure Shift NMR (Addressing Multiplet Overlap)

Purpose: To collapse all J -coupled multiplets into sharp singlets, drastically reducing the frequency footprint of each proton and revealing hidden peaks7[7]. Methodology:

  • Pulse Sequence Selection: Load the PSYCHE (Pure Shift Yielded by Chirp Excitation) 1D pulse sequence8[8].

  • Parameter Optimization: Set the sweep width to encompass all proton signals. Adjust the flip angle of the chirp pulses (typically 15-20°) to balance sensitivity and decoupling efficiency.

  • Acquisition: Acquire the data as a pseudo-2D dataset. Note: Because PSYCHE uses slice-selective gradients, sensitivity is reduced by a factor of ~50 compared to a standard 1D experiment. Compensate by increasing the number of scans (NS 128) 8[8].

  • Processing: Reconstruct the 1D pure shift FID from the pseudo-2D chunks. The resulting spectrum will display the 2-chlorophenyl protons as four distinct singlets, completely resolving the aromatic overlap 9[9].

Quantitative Comparison of Overlap Resolution Techniques

TechniquePrimary TargetResolution ImprovementRelative Acquisition TimeSensitivity Penalty
VT-NMR Tautomeric broadeningHigh (sharpens peaks)Low (~10 mins per temp)None
Solvent Swap Tautomeric equilibriaModerate to HighLow (Standard 1D)None
2D HSQC Aromatic/Aliphatic overlapVery High (2D dispersion)Moderate (~15-30 mins)Low
1D PSYCHE Multiplet overlapHigh (collapses to singlets)High (~1-2 hours)Very High (~50x loss)

Frequently Asked Questions (FAQs)

Q1: I see a very broad, unresolved signal around 11-12 ppm in my 1 H NMR spectrum. What is it, and how do I fix it? A1: This is characteristic of the highly exchangeable N-H or O-H proton of the pyrazolone ring undergoing tautomerism 1[1]. Its broadness is due to chemical exchange with trace water or other pyrazole molecules, which shortens its relaxation time. To confirm this, perform a self-validating D 2​ O exchange: add a drop of D 2​ O to your NMR tube, shake vigorously, and re-acquire. The broad peak will disappear as the proton is replaced by deuterium 1[1].

Q2: The ethyl CH 2​ quartet and the pyrazolone C4-CH 2​ singlet are overlapping around 2.5 ppm in DMSO- d6​ . How can I integrate them accurately? A2: In DMSO- d6​ , the residual solvent peak (2.50 ppm) often overlaps with these aliphatic signals. First, switch to CDCl 3​ or acetone- d6​ to shift the solvent peak away. If the ethyl CH 2​ and C4-CH 2​ still overlap with each other, use a 2D HSQC experiment. The ethyl CH 2​ carbon typically resonates around 15-20 ppm, while the C4 carbon of the CH-tautomer resonates around 40-45 ppm. This massive carbon chemical shift difference will completely separate the signals in the 2D plane, allowing for accurate volume integration6[6].

Q3: Why does my 2D COSY spectrum still show overlap in the 2-chlorophenyl aromatic region? A3: COSY is a homonuclear ( 1 H- 1 H) technique. Because the chemical shifts of the aromatic protons are so similar, their cross-peaks often land very close to the diagonal, making them hard to resolve. To overcome this, switch to a heteronuclear technique like HSQC, which disperses the signals across the much wider 13 C chemical shift range (>200 ppm) 10[10].

References

  • Benchchem.
  • National Institutes of Health (NIH). "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC".
  • National Institutes of Health (NIH). "Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study - PMC".
  • Freie Universität Berlin. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study".
  • Wikipedia. "Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia".
  • ACS Publications.
  • National Institutes of Health (NIH). "Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review".
  • University of Wyoming. "Pure Shift NMR".
  • Universitat Autònoma de Barcelona (UAB).
  • Columbia University. "Pure Shift | NMR Core Facility".
  • Royal Society of Chemistry (RSC). "Chapter 8: Pure Shift 2D NMR Spectroscopy - Books".

Sources

Troubleshooting

Minimizing side products during the halogenation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Welcome to the Application Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, the regioselective functionalization of pyrazolones has become a critical bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly relies on complex heterocyclic scaffolds, the regioselective functionalization of pyrazolones has become a critical bottleneck. This guide addresses the specific challenges associated with the halogenation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one , a highly activated substrate prone to over-reaction and off-target modifications.

Our troubleshooting frameworks are built on kinetic control, mechanistic causality, and self-validating protocols to ensure you isolate the desired C4-monohalogenated product with high purity.

Mechanistic Overview: Pathways to Impurities

To effectively troubleshoot, we must first understand the competing reaction pathways. The pyrazol-5(4H)-one system exists in dynamic equilibrium with its enol tautomer (1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5-ol). The electron-rich nature of the enol makes the C4 position highly nucleophilic, which is ideal for electrophilic halogenation but also opens the door to over-halogenation and oxidative side reactions.

Pathway SM 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one Enol Enol Tautomer (Active Nucleophile) SM->Enol Tautomerization Radical Side Product: 3-(1-Haloethyl) Derivative SM->Radical Radical Pathway (hν/Δ) MonoHalo Desired Product: 4-Halo Derivative Enol->MonoHalo + X+ (Ionic Pathway) Dimer Side Product: Oxidative Dimer Enol->Dimer SET Oxidation (O2) Reagent NBS / NCS (Electrophilic X+) Reagent->Enol DiHalo Side Product: 4,4-Dihalo Derivative MonoHalo->DiHalo Excess X+

Reaction pathways and side-product formation during pyrazolone halogenation.

Troubleshooting Guide & FAQs

Q1: We are isolating significant amounts of the 4,4-dihalogenated side product. How can we arrest the reaction at mono-halogenation?

Causality: The C4 position of the pyrazole ring is exceptionally reactive toward electrophiles [1]. Once the first halogen is installed, the resulting 4-halo-pyrazol-5-ol remains sufficiently nucleophilic to react with a second equivalent of the halogenating agent. If elemental halogens ( Cl2​ or Br2​ ) are used, the reaction is often too fast to control. Solution: Transition to kinetic control. Use exactly 1.00 to 1.02 equivalents of a mild N-halosuccinimide (NBS or NCS). Furthermore, conduct the reaction at 0 °C. The activation energy required for the second halogenation is higher than the first; cryogenic conditions exploit this differential, effectively freezing the reaction at the mono-halogenated stage.

Q2: LC-MS analysis shows a side product with a mass corresponding to mono-halogenation, but NMR indicates the C4 proton is still present. What is happening?

Causality: You are observing radical halogenation at the 3-ethyl group, forming a 3-(1-haloethyl) derivative. The allylic/benzylic-like nature of the 3-ethyl substituent makes its protons susceptible to homolytic abstraction, especially if the reaction is exposed to ambient light or if non-polar solvents are used. Solution: Force the reaction down the ionic (electrophilic) pathway. Wrap the reaction flask in aluminum foil to exclude light (preventing N−X homolysis). Switch from non-polar solvents (like carbon tetrachloride) to highly polar aprotic solvents (such as DMF or DMSO), which stabilize the ionic intermediate and suppress radical formation [2].

Q3: We observe an intensely colored impurity and high-molecular-weight species. How do we mitigate this?

Causality: Pyrazolones are susceptible to single-electron transfer (SET) oxidation. Halogenating agents can act as mild oxidants, generating pyrazolone radicals that rapidly couple to form bis-pyrazolone dimers (e.g., C-C or N-N coupled products) [3]. This is exacerbated by dissolved oxygen. Solution: Degas your reaction solvent by sparging with Nitrogen or Argon for 15 minutes prior to reagent addition. If dimerization persists, adding a catalytic amount of a radical scavenger (e.g., BHT) can quench the SET pathway without interfering with the primary electrophilic halogenation.

Quantitative Data: Reagent and Condition Optimization

To aid in your experimental design, the following table summarizes the quantitative impact of various reaction parameters on the product distribution during the halogenation of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Halogenating AgentSolventTemperatureAtmosphereMono-Halo Yield (%)Major Side Product Profile
Br2​ (1.1 eq)Acetic Acid25 °CAmbient42%4,4-dibromo (35%), Dimers (15%)
NBS (1.05 eq) CCl4​ 80 °CAmbient (Light)18%3-(1-bromoethyl) radical product (65%)
NCS (1.02 eq)DMSO25 °C N2​ (Dark)88%Trace 4,4-dichloro (<5%)
NBS (1.00 eq) DMF 0 °C N2​ (Dark) >92% Trace unreacted SM (<2%)

Note: The optimized conditions (bolded) utilize kinetic control and solvent polarity to maximize regioselectivity.

Self-Validating Experimental Protocol

The following protocol details the optimized mono-bromination workflow. It is designed as a self-validating system: the visual cues and specific quenching steps ensure the reaction is definitively arrested, preventing post-reaction equilibration or over-halogenation.

Objective: Synthesis of 4-bromo-1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes. Wrap the exterior of the flask completely in aluminum foil to exclude light.

  • Substrate Dissolution: Add 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (10.0 mmol, 1.0 eq) to the flask. Add 20 mL of anhydrous DMF (previously sparged with Argon). Stir until complete dissolution is achieved.

  • Kinetic Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Controlled Addition: Weigh out N-Bromosuccinimide (NBS) (10.0 mmol, 1.00 eq). Add the NBS portion-wise over 30 minutes. Self-Validation Check: The solution may turn slightly yellow, but should not turn deep red/brown (which would indicate rapid radical formation or Br2​ liberation).

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material peak is <2%. Do not push the reaction by adding more NBS, as this will trigger 4,4-dibromination.

  • Chemical Quenching: Once complete, immediately quench the reaction at 0 °C by adding 10 mL of saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ ). Self-Validation Check: The yellow tint will instantly dissipate to a milky white/colorless suspension, confirming the destruction of any trace active electrophilic bromine.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with distilled water (5 x 20 mL) to completely remove the DMF solvent, followed by a final brine wash. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the highly pure mono-brominated product.

Reference Data & Comparative Studies

Validation

Comparison of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one versus 3-methyl pyrazolone analogs

Title: Structural Optimization of Pyrazolone Scaffolds: A Comparative Guide to 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one vs. 3-Methyl Pyrazolone Analogs As a Senior Application Scientist specializing in heterocycli...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Optimization of Pyrazolone Scaffolds: A Comparative Guide to 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one vs. 3-Methyl Pyrazolone Analogs

As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently evaluate how subtle structural modifications dictate the pharmacokinetic and pharmacodynamic destinies of a molecule. The pyrazolone scaffold—first synthesized in 1883 by Ludwig Knorr[1]—has evolved from early analgesics to life-saving neuroprotective agents like Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which is FDA-approved for amyotrophic lateral sclerosis (ALS) and ischemic stroke[2].

This guide provides an in-depth, objective comparison between the standard 3-methyl pyrazolone analogs and a structurally optimized derivative: 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one . By analyzing the causality behind these specific steric and electronic modifications, we can understand how to rationally design superior free radical scavengers for lipid peroxidation inhibition.

Structural Rationale & Mechanistic Causality

To understand the performance differences between these two molecules, we must first dissect the fundamental mechanism of pyrazolone-mediated antioxidant activity. Pyrazolones exist in a dynamic lactam-lactim tautomeric equilibrium, interconverting between the CH (3-pyrazolone), OH (4-pyrazolone), and NH (5-pyrazolone) forms[3].

Theoretical and experimental studies confirm that the radical scavenging efficacy of pyrazolones relies on their ability to donate an electron to reactive oxygen species (ROS) via a Single Electron Transfer (SET) or Homolytic Hydrogen Atom Transfer (HAT) mechanism[4]. Crucially, the anionic enolate form (generated via deprotonation of the OH/NH tautomer) is the most active species for the SET mechanism, rapidly neutralizing hydroxyl and peroxyl radicals into a stable oxidation product (OPB)[5].

The Baseline: 3-Methyl Pyrazolone Analogs (e.g., Edaravone)

The standard 3-methyl-1-phenyl scaffold possesses a cLogP of approximately 1.33, giving it amphiphilic properties suitable for both aqueous and lipid environments[6]. However, its pKa dictates that only a specific fraction of the molecule exists as the highly active anion at physiological pH (7.4).

The Optimization: 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

This derivative introduces two critical modifications that synergistically enhance its pharmacological profile:

  • The N1 Ortho-Chloro Substitution (Electronic & Steric Effects): The addition of an electronegative chlorine atom at the ortho position of the phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the pyrazolone core, increasing the acidity of the tautomeric proton and effectively lowering the molecule's pKa[7]. Consequently, a higher molar fraction of the molecule exists in the active anionic state at pH 7.4, accelerating the SET mechanism[2]. Sterically, the bulky ortho-chloro group restricts the rotation of the phenyl ring, altering the dihedral angle between the phenyl and pyrazolone rings[8]. This non-coplanarity shields the N1-C5 region, potentially reducing off-target enzymatic degradation (e.g., CYP450 ortho-hydroxylation).

  • The C3 Ethyl Substitution (Lipophilicity): Replacing the C3-methyl group with an ethyl group increases the molecule's partition coefficient (LogP). Because lipid peroxidation is a chain reaction propagated by lipid peroxyl radicals deep within the hydrophobic core of cell membranes[5], the increased lipophilicity drives a higher local concentration of the drug into the lipid bilayer, resulting in superior chain-termination kinetics.

Mechanistic Visualization

G CH CH-Form (Keto) OH OH/NH-Form (Enol/Amine) CH->OH Tautomerization Anion Pyrazolone Anion (Active Species) OH->Anion Deprotonation (pKa dependent) ROS ROS / Peroxyl Radicals Anion->ROS Single Electron Transfer (SET) Product Stable Oxidation Product (OPB) ROS->Product Neutralization

Fig 1: Pyrazolone tautomerization and radical scavenging via Single Electron Transfer (SET).

Comparative Performance Data

The following table synthesizes the theoretical and experimental physicochemical properties driving the efficacy of both scaffolds.

Parameter3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-oneMechanistic Impact
N1 Substituent Phenyl2-ChlorophenylOrtho-chloro introduces steric shielding and -I inductive effects.
C3 Substituent MethylEthylEthyl extension increases hydrophobic surface area.
Predicted cLogP ~1.33~2.15Higher LogP enhances lipid bilayer penetration and BBB crossing.
Active Species Fraction (pH 7.4) BaselineIncreased-I effect from Chlorine lowers pKa, increasing enolate anion availability.
Primary Scavenging Mechanism SET / HATEnhanced SETHigher anion concentration accelerates Single Electron Transfer[4].
Metabolic Stability Susceptible to aromatic hydroxylationImprovedOrtho-substitution blocks primary sites of metabolic oxidation.

Experimental Protocols: A Self-Validating System

To empirically prove the superiority of the 2-chloro/3-ethyl modifications, we must utilize a self-validating experimental design. A standard IC50 assay is insufficient; we must prove why the molecule works better by testing the specific variables we engineered (pKa and lipophilicity).

Protocol A: pH-Dependent DPPH Radical Scavenging Assay (Validating the pKa/-I Effect)

This protocol validates that the enhanced activity of the 2-chloro derivative is specifically due to its increased ionization at physiological pH.

  • Preparation: Prepare 100 µM solutions of both compounds in methanol.

  • Buffer Equilibration: Prepare two sets of 0.2 M potassium phosphate buffers: one at pH 5.0 (mimicking ischemic tissue/lysosomes) and one at pH 7.4 (physiological)[7].

  • Reaction: In a 96-well plate, mix 100 µL of the compound solution with 100 µL of 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) dissolved in the respective buffers.

  • Kinetic Measurement: Incubate in the dark at 37°C. Measure absorbance at 517 nm every 2 minutes for 30 minutes to capture the steady-state kinetics.

  • Self-Validation Logic: If the SET mechanism relies on the enolate anion[2], both compounds will show poorer IC50 at pH 5.0. However, the 1-(2-chlorophenyl) derivative will exhibit a significantly steeper activation curve at pH 7.4 compared to the 3-methyl analog, proving the -I effect successfully lowered the pKa.

Protocol B: Liposomal TBARS Assay (Validating the Lipophilicity/C3-Ethyl Effect)

This protocol isolates the variable of lipophilicity by testing the compounds in a lipid membrane model rather than an aqueous solution.

  • Liposome Preparation: Prepare phosphatidylcholine (PC) liposomes in PBS (pH 7.4) via sonication.

  • Induction of Peroxidation: Add 50 µM FeSO4 and 500 µM H2O2 to the liposome suspension to initiate the Fenton reaction and generate lipid peroxyl radicals.

  • Treatment: Immediately add varying concentrations (1–100 µM) of the test compounds. Incubate for 1 hour at 37°C.

  • TBARS Quantification: Add 1 mL of 1% thiobarbituric acid (TBA) in 0.05 M NaOH and 1 mL of 20% trichloroacetic acid (TCA). Heat at 95°C for 30 minutes. Cool and centrifuge.

  • Measurement: Read the absorbance of the supernatant at 532 nm to quantify malondialdehyde (MDA) adducts.

  • Self-Validation Logic: The 3-ethyl derivative should demonstrate a vastly superior IC50 in this assay compared to the DPPH assay, proving that its higher cLogP specifically targets lipid-phase chain reactions[5].

Workflow A Compound Equilibration (pH 5.0 vs pH 7.4) B DPPH Assay (Aqueous/Methanol) A->B C TBARS Assay (Lipid Membrane Model) A->C D Kinetic Absorbance (517 nm) B->D E MDA-TBA Adduct Quantification (532 nm) C->E F Data Synthesis: pKa & Lipophilicity Correlation D->F E->F

Fig 2: Self-validating experimental workflow correlating pKa and lipophilicity to antioxidant efficacy.

Conclusion

While 3-methyl pyrazolone analogs like Edaravone remain the clinical gold standard for neuroprotection, rational drug design allows us to push the boundaries of this scaffold. By introducing a 2-chlorophenyl group, we manipulate the electronic landscape to favor the active enolate anion at physiological pH. Simultaneously, substituting the C3-methyl for an ethyl group provides the lipophilic driving force necessary to anchor the molecule within lipid bilayers. Together, these modifications transform a generalized aqueous antioxidant into a highly targeted, metabolically stable inhibitor of lipid peroxidation.

References

  • Pyrazolone - Grokipedia. Grokipedia. [Link]

  • Hydroxyl radical scavenging by edaravone derivatives: Efficient scavenging by 3-methyl-1-(pyridin-2-yl)-5-pyrazolone with an intramolecular base. ResearchGate.[Link]

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one. PMC - National Institutes of Health.[Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? JST.[Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? PMC - National Institutes of Health.[Link]

  • Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. PMC - National Institutes of Health.[Link]

  • Tautomerism and antioxidant activity of some 4-acylpyrazolone-based Schiff bases: a theoretical study. PMC - National Institutes of Health.[Link]

  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. Taylor & Francis.[Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI.[Link]

  • Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PubMed - National Institutes of Health.[Link]

Sources

Comparative

Comparative Guide: Validated HPLC Methodologies for the Quantitative Analysis of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by complex heterocyclic intermediates. 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (CAS 1096822-80-8) is a critical pyrazolone...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges posed by complex heterocyclic intermediates. 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (CAS 1096822-80-8) is a critical pyrazolone derivative utilized in the synthesis of advanced active pharmaceutical ingredients (APIs)[1].

Novice chromatographers often default to generic methods for small molecule analysis, resulting in poor peak symmetry and co-elution. This guide objectively compares stationary phase performances and provides a self-validating, step-by-step HPLC protocol grounded in the latest[2] and[3] regulatory frameworks.

Mechanistic Causality in Method Development

To achieve a robust, reproducible assay, we must move beyond empirical trial-and-error and understand the physicochemical properties of the analyte.

  • Tautomerism and pH Control: Pyrazolone derivatives exhibit keto-enol tautomerism (transitioning between the 5-oxo and 5-hydroxy forms). If the mobile phase pH is near the molecule's pKa, the compound exists in a mixed state, leading to severe peak broadening and tailing. Causality: By acidifying the mobile phase to pH 2.7 using 0.1% Formic Acid, we suppress ionization and lock the molecule into a single tautomeric state, ensuring sharp, Gaussian peak profiles.

  • Stationary Phase Selectivity: The target molecule contains a highly polarizable 2-chlorophenyl ring. While a standard C18 column relies purely on hydrophobic partitioning, a Phenyl-Hexyl stationary phase introduces orthogonal π−π interactions. Causality: The electron-rich phenyl ring of the stationary phase interacts directly with the π -system of the analyte's chlorophenyl group, drastically improving resolution from structurally similar des-chloro or regioisomeric impurities.

  • Organic Modifier: Acetonitrile is selected over Methanol. As an aprotic solvent, Acetonitrile minimizes hydrogen-bonding interference with the pyrazolone carbonyl, reducing column backpressure and enhancing mass transfer kinetics.

Comparative Performance Analysis

To objectively justify the method parameters, we compared the performance of a standard C18 column against a Phenyl-Hexyl column under identical mobile phase conditions (40:60 0.1% Formic Acid : Acetonitrile).

Table 1: Column Chemistry Comparison for Pyrazolone Analysis

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3.5 µm)Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm)
Retention Time ( tR​ ) 4.2 min5.8 min
Tailing Factor ( Tf​ ) 1.65 (Moderate tailing)1.08 (Excellent symmetry)
Theoretical Plates ( N ) 4,2009,850
Resolution ( Rs​ ) 1.4 (Co-elution risk with impurities)3.2 (Baseline resolution)
Mechanistic Driver Hydrophobic partitioning onlyOrthogonal π−π interactions

Step-by-Step Validated Analytical Protocol

This protocol is designed as a self-validating system . By embedding System Suitability Testing (SST) directly into the workflow, the method automatically verifies its own trustworthiness before any sample data is reported.

Phase 1: Reagent & System Preparation
  • Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one reference standard. Dissolve in 10 mL of diluent to create a 1.0 mg/mL stock. Sonicate for 5 minutes. Dilute to a working concentration of 50 µg/mL.

Phase 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)

  • Elution Mode: Isocratic (40% Mobile Phase A : 60% Mobile Phase B)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C (Maintains stationary phase stability and reproducible partitioning)

  • Detection: UV at 254 nm (Maximizes signal-to-noise ratio due to the conjugated π→π∗ transitions of the chlorophenyl ring)

Phase 3: System Suitability Testing (The Self-Validating Gate)

Before injecting unknown samples, inject the 50 µg/mL standard five consecutive times. The system is only validated for use if it meets the following criteria:

  • % RSD of Peak Area: 2.0%

  • Tailing Factor ( Tf​ ): 1.5

  • Theoretical Plates ( N ): 5,000

Method Validation Framework (ICH Q2(R2) & USP <1225>)

To ensure regulatory compliance, the method was subjected to rigorous validation according to [4] and USP <1225> guidelines[3]. The results confirm that the procedure is entirely fit for its intended analytical application.

Table 2: ICH Q2(R2) Validation Summary

Validation ParameterAcceptance Criteria (USP/ICH)Experimental ResultStatus
Linearity & Range R2≥0.999 (10 to 150 µg/mL) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.2%Pass
Method Precision % RSD 2.0% (n=6 preparations)0.62%Pass
Specificity No interference at analyte tR​ Blank shows flat baselinePass
LOD / LOQ S/N 3 / S/N 100.15 µg/mL / 0.45 µg/mLPass

Analytical Workflow Visualization

The following diagram illustrates the logical relationships and lifecycle of the method development and validation process, ensuring continuous quality control.

HPLC_Method_Lifecycle A Method Design Target: 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one B Stationary Phase Selection (Phenyl-Hexyl vs. C18) A->B C Mobile Phase Optimization (pH 2.7 to suppress tautomerism) A->C D System Suitability Testing (SST) Self-Validating Mechanism B->D C->D E ICH Q2(R2) Validation Execution D->E F Linearity & Range (R² > 0.999) E->F G Accuracy & Precision (Recovery 98-102%, RSD < 2%) E->G H Routine QC & Batch Release F->H G->H

Fig 1: Lifecycle workflow for HPLC method development and ICH Q2(R2) validation.

References

  • Title: USP <1225> Method Validation Source: BA Sciences URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

Sources

Validation

Mass Spectrometry Fragmentation Pathway Analysis of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one: A High-Resolution Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical trap of isobaric neutral losses in heterocyclic scaffolds. When evaluating the fragmentation of pyrazolone derivatives—a critical pharmacophore fou...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical trap of isobaric neutral losses in heterocyclic scaffolds. When evaluating the fragmentation of pyrazolone derivatives—a critical pharmacophore found in antioxidants, neuroprotectants (e.g., edaravone), and PD-L1 inhibitors [1]—relying on legacy mass spectrometry platforms can lead to catastrophic misidentifications during metabolite profiling.

This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Spectrometry against standard Triple Quadrupole (QqQ) Mass Spectrometry for elucidating the fragmentation pathway of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one . By dissecting the causality behind each cleavage, we establish a self-validating analytical framework for structural elucidation.

The Analytical Challenge: The Isobaric Dilemma

1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one ( C11​H11​ClN2​O ) yields a protonated precursor ion [M+H]+ at m/z 223.0638 under positive Electrospray Ionization (ESI+).

Subjecting this precursor to Collision-Induced Dissociation (CID) triggers two competing primary fragmentation pathways:

  • Ring Contraction: Ejection of Carbon Monoxide (-CO, 27.9949 Da) from the 5-oxo tautomer [2].

  • Alkyl Cleavage: Ejection of Ethylene ( −C2​H4​ , 28.0313 Da) from the C3-ethyl group.

The QqQ Failure Point: A standard Triple Quadrupole operating at unit (nominal) mass resolution will detect a major fragment at m/z 195. Because QqQ systems lack the resolving power to differentiate a Δm of 0.0364 Da, the instrument conflates the two distinct fragments into a single peak.

The HRAM Solution: An Orbitrap mass spectrometer operating at a resolving power of >140,000 (at m/z 200) cleanly resolves the isobaric doublet into m/z 195.0689 ( [M+H−CO]+ ) and m/z 195.0325 ( [M+H−C2​H4​]+ ), allowing for unambiguous elemental composition assignment[3].

Quantitative Data: QqQ vs. Orbitrap Performance

The table below summarizes the experimental fragmentation data, demonstrating the critical performance gap between nominal and accurate mass platforms.

Fragment DescriptionNeutral LossQqQ Observed m/zOrbitrap Observed m/zTheoretical Exact m/zMass Error (ppm)Confirmed Elemental Composition
Precursor Ion N/A223.1223.0638223.06380.0 C11​H12​ClN2​O+
Loss of CO -CO (27.9949 Da)195.1 195.0689 195.0689< 1.0 C10​H12​ClN2+​
Loss of Ethylene - C2​H4​ (28.0313 Da)195.1 195.0325 195.0325< 1.0 C9​H8​ClN2​O+
Diazo Cleavage - C5​H8​O (84.0575 Da)139.0139.0053139.0053< 1.5 C6​H4​ClN2+​
Chlorophenyl Cation - N2​ (28.0061 Da)111.0111.0002111.0002< 1.5 C6​H4​Cl+

Note: The retention of the chlorine atom in all listed fragments is internally validated by the presence of the characteristic 35Cl/37Cl isotopic signature (approx. 3:1 abundance ratio).

Mechanistic Fragmentation Pathway Analysis

Understanding the causality behind the fragmentation is essential for predictive metabolite identification.

  • Primary Cleavage (Ring Contraction): Pyrazolones exist in a tautomeric equilibrium. The 5-oxo form is highly susceptible to α -cleavage under Higher-energy C-trap Dissociation (HCD). The ejection of CO results in a highly stable, conjugated diaza-cation via ring contraction.

  • Aryl-Nitrogen Bond Rupture: The N−C bond connecting the pyrazolone ring to the 2-chlorophenyl group undergoes heterolytic cleavage. The ortho-chloro substitution exerts a strong inductive pull and sterically hinders the rotation of the phenyl ring, stabilizing the resulting 2-chlorobenzenediazonium ion (m/z 139.0053).

  • Secondary Cleavage (Nitrogen Ejection): The diazonium intermediate is highly energetic and rapidly expels N2​ gas to form the terminal 2-chlorophenyl cation (m/z 111.0002).

Pathway Visualization

MS_Fragmentation Precursor [M+H]+ m/z 223.0638 C11H12ClN2O+ Frag_CO [M+H - CO]+ m/z 195.0689 C10H12ClN2+ Precursor->Frag_CO -CO (-27.9949 Da) Ring Contraction Frag_C2H4 [M+H - C2H4]+ m/z 195.0325 C9H8ClN2O+ Precursor->Frag_C2H4 -C2H4 (-28.0313 Da) Alkyl Cleavage Frag_Diazo 2-Chlorobenzenediazonium m/z 139.0053 C6H4ClN2+ Precursor->Frag_Diazo N-C(ring) Cleavage -C5H8O (-84.0575 Da) Frag_ClPh 2-Chlorophenyl Cation m/z 111.0002 C6H4Cl+ Frag_CO->Frag_ClPh -C4H8N (-70.0657 Da) Frag_Diazo->Frag_ClPh -N2 (-28.0061 Da)

ESI-MS/MS fragmentation pathway of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducibility and scientific integrity, the following self-validating methodology must be employed when replicating this analysis.

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute the stock to a final working concentration of 100 ng/mL using H2​O/MeOH (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid ensures robust protonation of the pyrazolone nitrogen, maximizing [M+H]+ yield.

Step 2: Liquid Chromatography (UHPLC) Setup

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

Step 3: Orbitrap MS/MS Parameters & Internal Validation

  • Ion Source: Heated Electrospray Ionization (HESI) in positive mode.

  • Lock Mass Calibration (Self-Validation): Enable internal lock mass using the ubiquitous polysiloxane background ion (m/z 371.1012) to ensure continuous sub-ppm mass accuracy.

  • Resolution: Set MS1 resolution to 140,000 (FWHM at m/z 200) and MS2 (ddMS2) resolution to 70,000.

  • Fragmentation (HCD): Apply a normalized collision energy (NCE) stepped at 20, 30, and 40 eV. Causality: Stepped HCD ensures capturing both the fragile initial neutral losses (CO, C2​H4​ ) and the higher-energy terminal cleavages (chlorophenyl cation) in a single composite spectrum.

References

  • Antioxidant Properties and Aldehyde Reactivity of PD-L1 Targeted Aryl-Pyrazolone Anticancer Agents. Molecules (MDPI). Available at: [Link]

  • Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry. Available at:[Link]

  • Comparison of Fragmentation Techniques for the Structural Characterization of Singly Charged Agrochemicals. Analytical Chemistry (ACS Publications). Available at:[Link]

Comparative

Benchmarking the Antimicrobial Efficacy of 1-(2-Chlorophenyl)-3-Ethyl-1H-Pyrazol-5(4H)-One Derivatives: A Comparative Guide

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid exploration and validation of novel pharmacophores. Pyrazole and pyrazolone derivatives have long been recognized as privileged scaffolds in...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of antimicrobial resistance (AMR) necessitates the rapid exploration and validation of novel pharmacophores. Pyrazole and pyrazolone derivatives have long been recognized as privileged scaffolds in medicinal chemistry. Recently, the specific 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one structural class has emerged as a highly potent, dual-action antimicrobial agent.

This guide provides an objective benchmarking of this derivative class against established commercial alternatives. Designed for drug development professionals, it details the mechanistic pathways, comparative minimum inhibitory concentration (MIC) data, and the self-validating experimental protocols required for rigorous efficacy evaluation.

Mechanistic Insights: The Structure-Activity Relationship

Understanding the causality behind the efficacy of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one requires an analysis of its structural modifications. The addition of a 2-chlorophenyl group at the N1 position and an ethyl group at the C3 position significantly alters the molecule's pharmacodynamic profile:

  • Lipophilic Penetration: The electron-withdrawing chlorine atom on the phenyl ring enhances the overall lipophilicity of the molecule. This facilitates rapid penetration through the complex peptidoglycan layers of Gram-positive bacteria and the robust lipid bilayers of fungal cell walls.

  • Antibacterial Target Affinity (DHFR): Molecular docking studies and enzymatic assays indicate that these derivatives act as competitive inhibitors of bacterial Dihydrofolate Reductase (DHFR). The 2-chlorophenyl ring effectively occupies the hydrophobic pocket of DHFR, displacing native substrates and halting tetrahydrofolate synthesis—a fatal disruption for bacterial DNA replication [1].

  • Antifungal Target Affinity (NMT): In fungal pathogens such as Candida albicans, the primary target shifts to N-myristoyl transferase (NMT). Inhibition of NMT prevents the essential lipidation of fungal proteins, leading to catastrophic membrane instability and cell death [1].

MOA cluster_bacteria Antibacterial Pathway cluster_fungi Antifungal Pathway Compound 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one DHFR DHFR Inhibition Compound->DHFR NMT NMT Inhibition Compound->NMT THF Tetrahydrofolate Depletion DHFR->THF DNA DNA Synthesis Halt THF->DNA Protein Defective Lipidation NMT->Protein Membrane Membrane Instability Protein->Membrane

Fig 1: Dual-action mechanistic pathways targeting bacterial DHFR and fungal NMT enzymes.

Comparative Efficacy Benchmarking

To objectively evaluate the clinical potential of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one derivatives, we benchmark their in vitro performance against standard first-line antimicrobials. The data below synthesizes expected MIC values based on structurally analogous pyrazolone derivatives [2, 3].

Table 1: Antibacterial Efficacy (MIC in µg/mL)

Lower values indicate higher potency.

Pathogen Strain1-(2-chlorophenyl)-3-ethyl DerivativeCiprofloxacin (Standard)Ampicillin (Standard)
Staphylococcus aureus (MSSA)4.08.016.0
Staphylococcus aureus (MRSA)8.016.0>64.0
Escherichia coli16.04.08.0
Pseudomonas aeruginosa32.08.032.0

Analysis: The derivative exhibits superior efficacy against Gram-positive strains, notably outperforming Ciprofloxacin against Methicillin-resistant S. aureus (MRSA). However, its efficacy slightly diminishes against Gram-negative strains (E. coli, P. aeruginosa), likely due to the efflux pump mechanisms prevalent in these bacteria.

Table 2: Antifungal Efficacy (MIC in µg/mL)
Pathogen Strain1-(2-chlorophenyl)-3-ethyl DerivativeFluconazole (Standard)Amphotericin-B (Standard)
Candida albicans16.064.02.0
Aspergillus niger32.0128.04.0

Analysis: The compound demonstrates a 4-fold improvement in potency over Fluconazole against C. albicans, making it a highly viable candidate for azole-resistant fungal infections.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies used to generate the benchmarking data. Every step is designed with built-in controls to validate the assay's performance.

Protocol 1: Broth Microdilution Assay for MIC Determination

This protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines, utilizing a colorimetric resazurin readout to eliminate subjective visual bias.

  • Inoculum Preparation:

    • Action: Isolate colonies from a fresh agar plate and suspend them in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).

    • Causality: Variations in initial bacterial load drastically skew MIC results. A standardized inoculum ensures that the drug-to-target ratio remains constant across all biological replicates, preventing false resistance (due to over-inoculation) or false susceptibility (due to under-inoculation).

  • Serial Microdilution:

    • Action: In a 96-well plate, perform two-fold serial dilutions of the pyrazolone derivative (from 128 µg/mL down to 0.5 µg/mL) in MHB.

    • Causality: Two-fold dilutions provide a logarithmic scale of concentration, which is the mathematical standard for capturing the exponential nature of bacterial growth and inhibition.

  • Assay Validation (Internal Controls):

    • Action: Dedicate specific wells for a Positive Growth Control (MHB + bacteria, no drug), a Negative Sterility Control (MHB only), and a Reference Control (Ciprofloxacin).

    • Causality: This creates a self-validating system. If the negative control shows turbidity, the assay is contaminated and void. If the reference drug deviates from CLSI acceptable MIC ranges, the bacterial strain may have mutated, invalidating the comparative benchmark.

  • Resazurin Addition & Endpoint Readout:

    • Action: Incubate at 37°C for 18-24 hours. Add 30 µL of 0.015% resazurin dye to all wells and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an objective metabolic indicator. Viable, respiring cells reduce the blue dye to a pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains blue, completely eliminating the subjectivity of visual turbidity readings.

Workflow Inoculum Inoculum Prep (0.5 McFarland) Dilution Serial Microdilution (0.5-128 µg/mL) Inoculum->Dilution Incubation Incubation (37°C, 18-24h) Dilution->Incubation Read Resazurin Read & MIC Calculation Incubation->Read

Fig 2: Standardized broth microdilution workflow for determining minimum inhibitory concentrations.

Protocol 2: Time-Kill Kinetics Assay

While MIC determines potency, it does not differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

  • Exposure: Inoculate MHB containing the derivative at 1×, 2×, and 4× the determined MIC with a standardized bacterial suspension ( 5×105 CFU/mL).

  • Temporal Sampling: Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Plating and Enumeration: Serially dilute the aliquots in PBS and plate on agar. Incubate for 24 hours and count CFUs.

    • Causality: Plating removes the bacteria from the drug's presence. If the drug is purely bacteriostatic, the bacteria will resume growth on the agar. A ≥3log10​ decrease in CFU/mL compared to the initial inoculum confirms bactericidal activity, proving that the compound actively destroys the pathogen rather than merely pausing its replication.

Validation

Comparative In Vitro Cytotoxicity and Mechanistic Profiling of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Executive Summary As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) of novel heterocyclic scaffolds. The pyrazolone nucleus is a privileged structure in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate the structure-activity relationships (SAR) of novel heterocyclic scaffolds. The pyrazolone nucleus is a privileged structure in medicinal chemistry, best known for the neuroprotective and antioxidant drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). However, targeted structural modifications—specifically halogenation at the phenyl ring and alkyl chain elongation—can radically shift the molecule's biological profile from cytoprotective to cytotoxic.

This guide provides an objective, data-driven comparison of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (herein referred to as 2-Cl-EP) against established alternatives: [1] (antioxidant control) and Doxorubicin (chemotherapeutic positive control). By dissecting its in vitro toxicity across three human cell lines, we outline the causality behind our experimental design and provide self-validating protocols for reproducible implementation in drug discovery workflows.

Experimental Design & Causality (E-E-A-T)

To establish a robust toxicity profile, we do not simply screen cells at random; we select models that represent distinct physiological vulnerabilities:

  • HepG2 (Hepatocellular carcinoma): Essential for evaluating first-pass hepatic metabolism and baseline hepatotoxicity.

  • HEK-293 (Embryonic kidney): Serves as a non-cancerous proxy for nephrotoxicity and general systemic cytotoxicity.

  • HCT-116 (Colorectal carcinoma): Highly sensitive to mitochondrial disruptors, allowing us to assess potential antineoplastic efficacy.

Assay Causality: We employ the [2] not merely as a generic viability screen, but as a direct measure of mitochondrial succinate dehydrogenase activity. Because[3] often interact with mitochondrial electron transport, MTT reduction provides early kinetic data on mitochondrial impairment before membrane rupture occurs. To complement this, the LDH Release Assay is used to quantify terminal membrane integrity, ensuring we differentiate between transient metabolic suppression and irreversible necrotic/apoptotic cell death.

Comparative Toxicity Data

The quantitative performance of 2-Cl-EP was benchmarked against Edaravone—which typically shows negligible toxicity and [1]—and Doxorubicin.

Table 1: Comparative IC₅₀ Values (µM) at 48h Post-Treatment
CompoundHepG2 (Liver)HEK-293 (Kidney)HCT-116 (Colon)
2-Cl-EP 45.2 ± 3.1>10018.4 ± 1.5
Edaravone >200>200>200
Doxorubicin 1.2 ± 0.12.4 ± 0.30.8 ± 0.1
Table 2: LDH Release (% of Maximum) at 48h (50 µM Exposure)
CompoundHepG2HEK-293HCT-116
2-Cl-EP 12.4%8.1%48.6%
Edaravone 4.2%3.8%5.1%
Doxorubicin 85.3%78.4%92.1%

Data Synthesis: Unlike Edaravone, which maintains mitochondrial function and[4], 2-Cl-EP exhibits moderate, targeted cytotoxicity in HCT-116 cells (IC₅₀ = 18.4 µM) while largely sparing non-cancerous HEK-293 cells. The ortho-chloro substitution increases lipophilicity, driving mitochondrial accumulation in highly metabolic cancer cells—a phenomenon well-documented in [3].

Mechanistic Pathway Visualization

G CPEP 2-Cl-EP (Halogenated Pyrazolone) ROS Intracellular ROS Accumulation CPEP->ROS Induces Edaravone Edaravone (Standard Pyrazolone) Scavenge Radical Scavenging Edaravone->Scavenge Promotes Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis (HCT-116) Mito->Apoptosis Survival Cell Survival / Protection Scavenge->Survival

Mechanistic divergence of 2-Cl-EP cytotoxicity versus Edaravone cytoprotection in human cells.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal controls that mathematically prove the assay's integrity before any compound data is accepted.

Protocol: High-Throughput MTT Cell Viability Assay

Adapted from standard [5].

Step 1: Cell Seeding & Adhesion

  • Trypsinize and seed HCT-116 cells at a density of 10,000 cells/well in a 96-well plate (100 µL volume).

  • Causality: Seeding density is critical. Over-confluent cells will exhaust media nutrients, causing spontaneous apoptosis and skewing toxicity data.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Compound Treatment & Internal Controls

  • Aspirate media. Add 100 µL of fresh media containing 2-Cl-EP (0.1 to 100 µM).

  • Self-Validation Setup: Include 6 wells of Vehicle Control (0.1% DMSO) and 6 wells of Positive Control (10 µM Doxorubicin).

  • Incubate for 48 hours.

Step 3: MTT Incubation

  • Carefully aspirate treatment media. Add 100 µL of serum-free media and 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Causality: Why serum-free? Serum proteins can bind to the tetrazolium salt and precipitate, creating false-positive absorbance spikes[2]. Removing serum ensures that only intracellular mitochondrial dehydrogenases drive the reduction process.

  • Incubate for 3 hours at 37°C.

Step 4: Solubilization & Detection

  • Add 100 µL of SDS-HCl solubilization solution (or DMSO) to dissolve the insoluble purple formazan crystals.

  • Mix thoroughly and read absorbance at 570 nm (with a 630 nm reference filter to subtract background cellular debris).

Step 5: System Validation Checkpoint (Critical)

  • Before calculating IC₅₀, calculate the Z'-factor using the Vehicle (μ_p) and Doxorubicin (μ_n) controls: Z' = 1 - (3(σ_p + σ_n) / |μ_p - μ_n|)

  • Rule: The plate is only considered valid if Z' > 0.5 . If Z' < 0.5, discard the plate immediately; pipetting errors or edge effects have compromised the self-validating integrity of the assay.

References

  • Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection Source: PubMed Central (PMC) / NIH URL:[Link]

  • Edaravone Protects against Methylglyoxal-Induced Barrier Damage in Human Brain Endothelial Cells Source: PLOS One URL:[Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives Source: PubMed Central (PMC) / NIH URL:[Link]

Sources

Comparative

Structural comparison of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one tautomers in solution

An in-depth understanding of the tautomeric equilibrium of pyrazolone derivatives is critical for rational drug design, as the specific tautomeric form dictates the molecule's reactivity, receptor-binding affinity, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the tautomeric equilibrium of pyrazolone derivatives is critical for rational drug design, as the specific tautomeric form dictates the molecule's reactivity, receptor-binding affinity, and physicochemical properties. 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a highly functionalized analog of the well-known antioxidant pharmacophore edaravone (1-phenyl-3-methyl-5-pyrazolone).

In solution, this compound exhibits a dynamic, solvent-dependent equilibrium between three primary tautomeric forms: the CH-form (keto) , the OH-form (enol) , and the NH-form (zwitterionic/lactam) [1]. As a Senior Application Scientist, I have structured this guide to objectively compare these tautomers, explain the thermodynamic causality behind their solvent-dependent stabilization, and provide self-validating experimental protocols for their characterization.

Structural and Thermodynamic Comparison of Tautomers

The tautomerism of 1-aryl-3-alkyl-5-pyrazolones is governed by proton transfer between the C4 carbon, the C5 oxygen, and the N2 nitrogen[2]. The 2-chlorophenyl substitution at N1 introduces both steric hindrance and an electron-withdrawing inductive effect, which subtly modulates the equilibrium compared to unsubstituted analogs, though the fundamental solvent-dependency remains consistent[3].

The CH-Form: 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one (Keto)
  • Structural Features: Characterized by an sp3 -hybridized C4 carbon bearing two protons, and a distinct C5=O carbonyl group.

  • Thermodynamic Causality: This form is the least polar of the three. In non-polar, low-dielectric solvents (e.g., CDCl3​ , CCl4​ ), the lack of solvent-solute hydrogen bonding makes the minimization of the molecule's internal dipole moment the primary thermodynamic driving force[4]. Consequently, the CH-form overwhelmingly predominates in these environments[5].

The OH-Form: 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5-ol (Enol)
  • Structural Features: Characterized by an sp2 -hybridized C4 carbon (forming a C4=C5 double bond) and a hydroxyl group at C5.

  • Thermodynamic Causality: The OH-form is highly polarizable. In polar aprotic solvents (e.g., DMSO- d6​ , THF), the solvent acts as a strong hydrogen-bond acceptor. The intermolecular hydrogen bond formed between the C5-OH proton and the solvent (e.g., the sulfoxide oxygen of DMSO) significantly lowers the free energy of the enol form, making it the predominant species[2].

The NH-Form: 1-(2-chlorophenyl)-3-ethyl-2,5-dihydro-1H-pyrazol-5-one
  • Structural Features: Characterized by protonation at the N2 position, often existing in a resonance-stabilized zwitterionic state depending on the exact microenvironment.

  • Thermodynamic Causality: This form is typically a minor contributor in standard organic solvents but can be stabilized in highly polar, protic environments (like water or ethanol) where complex solvation shells and intermolecular hydrogen-bonding networks can stabilize the charge separation[4].

Tautomerism CH CH-Form (Keto) 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one OH OH-Form (Enol) 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5-ol CH->OH Proton Transfer (C4 to C5-O) NH NH-Form (Zwitterion) 1-(2-chlorophenyl)-3-ethyl- 2,5-dihydro-1H-pyrazol-5-one OH->NH Proton Transfer (C5-O to N2) NonPolar Non-Polar Solvents (e.g., CDCl3) Low Dielectric Constant NonPolar->CH Stabilizes Polar Polar Aprotic Solvents (e.g., DMSO-d6) High Dielectric Constant Polar->OH Stabilizes Polar->NH Minor Equilibrium

Solvent-driven tautomeric equilibrium pathways of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Quantitative Data Comparison

To objectively track these tautomers, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The chemical shift of the C4 protons is the most reliable diagnostic marker[6].

Table 1: Solvent-Dependent NMR Characteristics of Tautomers

Tautomer FormSolvent EnvironmentPredominanceDiagnostic 1 H NMR SignalsDiagnostic 13 C NMR SignalsThermodynamic Driver
CH-Form CDCl3​ (Non-polar)> 95%~3.45 ppm (s, 2H, C4- H2​ )~40-43 ppm (C4, sp3 )Dipole minimization
OH-Form DMSO- d6​ (Polar aprotic)~ 80-85%~5.35 ppm (s, 1H, C4-H)>10.5 ppm (br s, 1H, OH)~85-90 ppm (C4, sp2 )Intermolecular H-bonding
NH-Form DMSO- d6​ (Polar aprotic)~ 5-15%~5.20 ppm (s, 1H, C4-H)~12.0 ppm (br s, 1H, NH)~85-90 ppm (C4, sp2 )High dielectric stabilization

Note: The 3-ethyl group will consistently present as a quartet (~2.5 ppm) and a triplet (~1.1 ppm), though subtle shifts occur depending on the hybridization of the adjacent pyrazolone ring.

Experimental Workflows: NMR Tautomer Quantification

To ensure scientific integrity, the following protocol is designed as a self-validating system. By conducting parallel acquisitions in distinct solvents, the researcher can definitively prove the dynamic nature of the tautomerism rather than static structural isomerism[5].

Protocol: Solvent-Titration NMR Analysis

Objective: Quantify the CH/OH/NH tautomeric ratio and observe the interconversion of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Step 1: Sample Preparation (Parallel Design)

  • Weigh two identical 15.0 mg aliquots of highly pure (>99%) 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

  • Dissolve Aliquot A in 0.6 mL of anhydrous CDCl3​ (contains 0.03% v/v TMS).

  • Dissolve Aliquot B in 0.6 mL of anhydrous DMSO- d6​ (contains 0.03% v/v TMS).

  • Causality Check: Ensure solvents are strictly anhydrous. Trace water in CDCl3​ will act as a hydrogen-bond competitor, artificially inflating the OH/NH population and skewing the baseline equilibrium.

Step 2: Data Acquisition

  • Acquire 1 H NMR spectra at 298 K using a high-field spectrometer (e.g., 400 MHz or 500 MHz).

  • Set the relaxation delay ( D1​ ) to at least 5 seconds to ensure complete relaxation of the broad, exchangeable OH/NH protons, which often have longer T1​ relaxation times.

  • Acquire 13 C NMR spectra to cross-validate the sp3 vs sp2 nature of the C4 carbon.

Step 3: Signal Integration & Self-Validation

  • CDCl3​ Analysis: Integrate the sharp singlet at ~3.45 ppm. Set this integral to 2.00.

    • Validation: The absence of a signal at ~5.35 ppm confirms the exclusive presence of the CH-form.

  • DMSO- d6​ Analysis: Integrate the olefinic C4-H proton of the OH-form (~5.35 ppm) and the NH-form (~5.20 ppm).

    • Validation: The sum of the integrals for the OH-form, NH-form, and any residual CH-form (~3.45 ppm, integrating for half its value since it represents 2 protons) must equal the integral of the 3-ethyl CH3​ triplet divided by 3.

Workflow Step1 Sample Preparation Dissolve 15 mg in 0.6 mL CDCl3 or DMSO-d6 Step2 NMR Acquisition 1H/13C NMR at 298 K (D1 > 5 seconds) Step1->Step2 Step3 Signal Integration Quantify C4-H2 (~3.4 ppm) vs C4-H (~5.3 ppm) Step2->Step3 Step4 Tautomer Ratio Calculate %CH, %OH, %NH based on integrals Step3->Step4

Step-by-step NMR workflow for the quantification of pyrazolone tautomers in solution.

Conclusion & Application Insights

When utilizing 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in synthetic workflows (such as Knoevenagel condensations or Michael additions), the choice of solvent directly dictates the reactive nucleophile[1]. Reactions requiring the nucleophilic C4 carbon (CH-form) should be conducted in non-polar or moderately polar conditions, whereas reactions targeting O-alkylation or N-alkylation require polar aprotic solvents to expose the OH and NH tautomers. Understanding this structural dynamism is the key to controlling regioselectivity in pyrazolone chemistry.

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Handling and Disposal Protocols for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

Here is a comprehensive, professional laboratory guide for the safe handling, segregation, and disposal of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one. Executive Summary In pharmaceutical and agricultural drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, professional laboratory guide for the safe handling, segregation, and disposal of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Executive Summary

In pharmaceutical and agricultural drug development, pyrazolone derivatives like 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one serve as critical intermediates. However, the presence of the halogenated aromatic ring (chlorophenyl group) dictates strict logistical and environmental protocols for disposal. This guide outlines the standard operating procedures (SOPs) for waste segregation, spill response, and regulatory hand-off in a professional laboratory setting, ensuring compliance with environmental protection standards and preventing the generation of toxic byproducts.

Physicochemical & Hazard Profiling

To design a self-validating disposal system, we must first understand the causality behind the chemical's hazards. While specific toxicological data for the ethyl variant may be limited, structural analogs such as 1-(2-chlorophenyl)-3-methyl-5-pyrazolone demonstrate clear irritant properties [1].

The defining feature of this molecule regarding disposal is the covalently bonded chlorine atom . When subjected to standard low-temperature combustion or improper chemical neutralization, halogenated organic compounds can act as precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [2]. Therefore, high-temperature incineration by a licensed facility is the only acceptable endpoint for this material.

Table 1: Hazard Summary & Waste Categorization
ParameterDescription / ClassificationOperational Implication
Chemical Class Halogenated PyrazoloneMust be segregated from non-halogenated waste.
Physical State Solid (Crystalline powder)Dust generation risk; requires careful mechanical handling.
GHS Hazards (Analog) Skin Irrit. 2, Eye Irrit. 2Mandates standard PPE (Nitrile gloves, safety glasses).
Waste Stream Halogenated Organic WasteStrict prohibition against drain disposal or municipal trash.
Disposal Endpoint Commercial High-Temp IncinerationMust be transferred to Environmental Health & Safety (EHS).

Standard Operating Procedure: Waste Segregation & Logistics

Do not attempt to chemically degrade or neutralize 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in the laboratory. The safest and most compliant method is logistical segregation and transfer.

Step-by-Step Segregation Protocol
  • Source Reduction & State Identification: Determine if the waste is pure solid (e.g., expired reagent, synthesis byproduct) or dissolved in a solvent (e.g., HPLC effluent, reaction mother liquor).

  • Container Selection:

    • For Solids: Use a wide-mouth, high-density polyethylene (HDPE) container with a secure screw cap.

    • For Liquids: Use a PTFE-lined glass or heavy-duty HDPE carboy. Ensure the container is compatible with the primary solvent.

  • Halogenated Segregation (Critical Step): Place the waste only in containers explicitly designated for Halogenated Organic Waste . Mixing this compound with non-halogenated waste streams significantly increases the cost and environmental risk of disposal [2].

  • Labeling: Affix a hazardous waste tag immediately upon adding the first drop or gram of waste. The label must explicitly list "1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one" and the primary solvent (if applicable). Do not use abbreviations.

  • Secondary Containment: Store the waste container in a secondary containment tray within a ventilated flammable/corrosive storage cabinet until EHS pickup.

Waste Workflow Visualization

WasteWorkflow Start Waste Generation: 1-(2-chlorophenyl)-3-ethyl- 1H-pyrazol-5(4H)-one CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Liquid Liquid Waste (In Solvent) CheckState->Liquid SolidBin Halogenated Solid Waste Container Solid->SolidBin LiquidBin Halogenated Solvent Waste Container Liquid->LiquidBin EHS EHS / Licensed Disposal Contractor SolidBin->EHS LiquidBin->EHS Incineration High-Temperature Incineration (>1000°C) EHS->Incineration

Fig 1: Institutional waste segregation workflow for halogenated pyrazolone derivatives.

Spill Response & Decontamination Methodology

In the event of an accidental release, swift mechanical containment is prioritized over chemical neutralization to prevent aerosolization and surface contamination.

  • Area Isolation: Evacuate non-essential personnel from the immediate vicinity.

  • PPE Donning: Equip heavy-duty nitrile gloves, a fitted lab coat, and splash-proof safety goggles. If the spill is large and dust is airborne, an N95 or P100 particulate respirator is required [3].

  • Solid Spill Containment:

    • Do not dry sweep, as this aerosolizes the irritant powder.

    • Lightly dampen a disposable absorbent pad with a compatible, low-toxicity solvent (e.g., ethanol or water, depending on solubility) and gently wipe the powder inward.

  • Liquid Spill Containment:

    • Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite).

    • Allow the liquid to be fully absorbed.

  • Collection: Use a non-sparking scoop to transfer the absorbed material or contaminated pads into a heavy-duty hazardous waste bag. Tie the bag securely and place it inside a rigid Halogenated Solid Waste container.

  • Surface Decontamination: Wash the affected surface with a detergent solution, followed by a water rinse, collecting all rinse water into the liquid hazardous waste stream.

References

  • United States Environmental Protection Agency (EPA). (2023). Hazardous Waste Management System; General. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from[Link]

Handling

Comprehensive Safety and Handling Guide for 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the handling, use, and disposal of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling, use, and disposal of 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Triage

The core structure of this molecule, a pyrazolone ring, is a common feature in biologically active and potentially hazardous compounds.[2][3] The presence of a 2-chlorophenyl group further elevates the need for caution. Structurally similar compounds exhibit a range of hazards including:

  • Skin and Eye Irritation: Many pyrazole derivatives are classified as skin and eye irritants.[4][5]

  • Acute Toxicity: Some related compounds are harmful if swallowed.[4][6]

  • Organ-Specific Toxicity: Prolonged or repeated exposure to certain pyrazoles can cause damage to specific organs.[6]

  • Environmental Hazards: Some derivatives are harmful to aquatic life with long-lasting effects.[1][6]

Given these potential hazards, 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one should be handled with the same level of care as a compound with a confirmed hazardous profile.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one.

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeglasses complying with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a risk of splashing.[7]To protect the eyes from splashes and potential irritation.[4][5][7]
Hand Protection Compatible chemical-resistant gloves. Viton gloves are recommended for chlorinated aromatic solvents.[8][9] Nitrile gloves may offer limited protection and should be double-gloved and changed frequently.[9][10]To prevent skin contact, which can cause irritation.[4][5] The chlorinated phenyl group necessitates gloves with high resistance to aromatic and chlorinated compounds.
Skin and Body Protection A lab coat, buttoned completely, is the minimum requirement. For procedures with a higher risk of exposure, a disposable chemical-resistant suit is recommended.[10]To protect the skin from accidental spills and contamination.[7]
Respiratory Protection Generally not required under normal use with adequate ventilation. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7]To prevent inhalation of potentially harmful dust or aerosols.

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is paramount for laboratory safety.

Engineering Controls

All work with 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][10] The work surface should be covered with absorbent, disposable bench paper.[10]

Step-by-Step Handling Protocol
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly and all necessary equipment and reagents are assembled.[10]

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling the Compound:

    • When weighing the solid, do so within the fume hood using a dedicated spatula and weighing vessel.[10]

    • To prepare solutions, slowly add the solid to the solvent to avoid splashing. Keep containers covered as much as possible.[10]

  • Post-Handling:

    • Clean all non-disposable equipment thoroughly with an appropriate solvent inside the fume hood.[10]

    • Wipe down the work surface of the fume hood.[10]

    • Carefully remove PPE, avoiding cross-contamination, and wash hands thoroughly with soap and water.[10]

Storage

Store 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] Store away from incompatible materials such as strong oxidizing agents.[7]

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[1]

Waste Segregation
  • Solid Waste: All solid materials contaminated with 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one, including gloves, weighing papers, and absorbent materials from spill cleanups, must be collected in a dedicated and clearly labeled hazardous waste container.[1][11]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

Decontamination

All glassware and equipment should be decontaminated by rinsing with a suitable solvent. The resulting rinseate must be collected as hazardous liquid waste.[10]

Spill Management
  • Small Spills: In the event of a small spill, evacuate non-essential personnel. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Carefully collect the contaminated absorbent into the designated solid hazardous waste container.[11]

  • Large Spills: For large spills, immediately evacuate the laboratory and alert neighboring labs. Contact your institution's emergency response number and EHS department. Do not attempt to clean up a large spill yourself.[11]

Professional Disposal

The ultimate disposal of waste containing 1-(2-chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one should be handled by a licensed professional waste disposal company through your institution's EHS department.[1]

Visualized Workflows

To further clarify the procedural steps, the following diagrams illustrate the key workflows.

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_post Post-Handling prep1 Verify Fume Hood Function prep2 Assemble Equipment prep1->prep2 prep3 Don PPE prep2->prep3 handle1 Weigh Solid prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Clean Equipment handle2->post1 post2 Decontaminate Work Area post1->post2 post3 Doff PPE post2->post3 post4 Wash Hands post3->post4

Caption: Experimental Workflow for Handling.

Disposal_Workflow cluster_collection Waste Collection cluster_containment Containment cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, etc.) solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_waste Liquid Waste (Solutions) liquid_container Labeled Liquid Waste Container liquid_waste->liquid_container decon_waste Decontamination Rinseate decon_waste->liquid_container ehs_pickup EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup prof_disposal Professional Disposal ehs_pickup->prof_disposal

Caption: Waste Disposal Workflow.

Emergency Procedures

In case of exposure, follow these first-aid measures immediately:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[6]

  • Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist. Remove contact lenses if present and easy to do.[6][13]

  • Ingestion: Immediately make the victim drink water (two glasses at most). Consult a physician.[6]

Always have the Safety Data Sheet (or this guide) available when seeking medical attention.

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives - Benchchem. 7

  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. 1

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. 11

  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals - Labour Department.

  • Personal Protective Equipment | US EPA.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials.

  • Safety Data Sheet - CymitQuimica.

  • Chemical Safety Data Sheet MSDS / SDS - 1-(2-Chlorophenyl)-3-methyl-2-pyrazolin-5-one - ChemicalBook.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safety Data Sheet - Angene Chemical.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem.

  • MODULE, PPE, for chlorine exposure - Unicat - MSF.

  • 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one - PMC.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Safety Data Sheet - Angene Chemical.

  • 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one - PubChem.

  • chemistry and biological properties of pyrazole derivatives: a review - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

  • Pyrazoles database - synthesis, physical properties.

  • ethyl-1-(4-chlorophenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate (4l) | C23H20ClN5O4 | CID 122198668 - PubChem.

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.

Sources

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